Heptafluoroisopropyl acrylate
Description
Structure
2D Structure
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVKNUSIGHJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156624 | |
| Record name | Heptafluoroisopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-08-4 | |
| Record name | Heptafluoroisopropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluoroisopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
heptafluoroisopropyl acrylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for heptafluoroisopropyl acrylate (HFIPA). This fluorinated monomer is of significant interest in polymer chemistry and materials science, particularly for the development of advanced polymers with applications in pharmaceuticals, specialty coatings, and other high-performance materials.
Core Chemical Identity and Structure
This compound, systematically named 1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate, is an ester of acrylic acid and heptafluoroisopropanol. The presence of the bulky, highly electronegative heptafluoroisopropyl group imparts unique properties to the monomer and its subsequent polymers, including low surface energy, hydrophobicity, and chemical resistance.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the table below. These values are critical for understanding its reactivity, processing, and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃F₇O₂ | [1][2] |
| Molecular Weight | 240.08 g/mol | [3][1] |
| CAS Number | 13057-08-4 | [3][1] |
| Appearance | Liquid | |
| Boiling Point | 86 °C | |
| Density | 1.4 g/cm³ | [4] |
| Refractive Index | 1.312 | [4] |
| SMILES | C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |
| InChI | InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 |
Spectroscopic Signature Analysis
-
¹H NMR: The spectrum is expected to be relatively simple, showing signals for the three vinyl protons of the acrylate group. These would appear as distinct multiplets in the typical olefinic region (approx. 5.8-6.5 ppm), with characteristic splitting patterns (geminal, cis, and trans couplings).
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester (approx. 165 ppm), two carbons of the vinyl group (approx. 128-132 ppm), and the carbons of the heptafluoroisopropyl group. The latter would exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for characterizing this molecule. Two distinct signals are expected: one for the six fluorine atoms of the two -CF₃ groups and another for the single fluorine atom on the tertiary carbon (-CF-). These signals would likely appear as a doublet and a septet, respectively, due to F-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include a strong C=O stretching vibration for the ester carbonyl group (around 1730-1750 cm⁻¹), C=C stretching for the acrylate double bond (around 1635 cm⁻¹), and very strong, broad C-F stretching bands in the region of 1100-1300 cm⁻¹.
Experimental Protocols: A Representative Synthesis
A common and effective method for the synthesis of fluorinated acrylates is the esterification of an acryloyl halide with the corresponding fluorinated alcohol. The following protocol describes a representative procedure for the synthesis of this compound.
Reaction: Acryloyl chloride + 1,1,1,2,3,3,3-Heptafluoro-2-propanol → this compound + HCl
Caption: Representative workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,1,1,2,3,3,3-heptafluoro-2-propanol (1.0 eq), a suitable anhydrous solvent such as tetrahydrofuran (THF), and a tertiary amine base like triethylamine (1.1 eq). The triethylamine acts as a scavenger for the HCl byproduct. The flask is cooled in an ice-water bath to 0-5 °C.
-
Addition of Acryloyl Chloride: Acryloyl chloride (1.05 eq) is added dropwise to the stirred, cooled solution via the dropping funnel over a period of 30-60 minutes. The internal temperature should be carefully monitored and maintained below 10 °C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 4-16 hours to ensure the reaction goes to completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: The reaction mixture, containing the precipitated triethylamine hydrochloride salt, is filtered. The filtrate is then transferred to a separatory funnel and washed sequentially with deionized water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, and finally with brine.
-
Purification: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. After filtering off the drying agent, the solvent is removed using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield the final this compound monomer.
Safety and Handling
This compound is classified as a flammable liquid and an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.
References
An In-depth Technical Guide to the FTIR and Mass Spectrometry of Heptafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of heptafluoroisopropyl acrylate using Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry. It is designed to serve as a comprehensive resource for researchers and professionals involved in the characterization of fluorinated compounds and polymer chemistry. This document outlines the expected spectroscopic characteristics, detailed experimental protocols, and data interpretation strategies for this compound.
Introduction to this compound
This compound is a fluorinated monomer with the chemical formula C₆H₃F₇O₂. Its structure, featuring a reactive acrylate group and a bulky, electron-withdrawing heptafluoroisopropyl moiety, imparts unique properties to the polymers derived from it. These properties often include low surface energy, high thermal stability, and low refractive index, making them valuable in a range of applications from specialty coatings to advanced materials in drug delivery systems. Accurate and thorough characterization of the monomer is a critical first step in the development and quality control of these materials.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | =C-H stretch (vinyl) | Medium | Characteristic of the sp² C-H bonds in the acrylate group.[1] |
| 2980 - 2950 | C-H stretch (aliphatic) | Weak | Arising from the single C-H bond in the isopropyl group. |
| 1740 - 1720 | C=O stretch (ester) | Strong | A very prominent peak, characteristic of the carbonyl group in acrylate esters.[1][4][5][6] |
| 1640 - 1620 | C=C stretch (vinyl) | Medium to Weak | Indicates the presence of the carbon-carbon double bond in the acrylate moiety.[5][6] |
| 1400 - 1000 | C-F stretch | Strong, Broad | The multiple C-F bonds in the heptafluoroisopropyl group will result in a complex and strong absorption in this region.[2][3][7] |
| 1300 - 1150 | C-O-C stretch (asymmetric) | Strong | Part of the characteristic ester fingerprint region.[1][8] |
| 1150 - 1000 | C-O-C stretch (symmetric) | Strong | Another key feature of the ester group.[1] |
| 1000 - 675 | =C-H bend (out-of-plane) | Strong | Further confirms the presence of the vinyl group. |
Experimental Protocol: FTIR Spectroscopy of this compound
This protocol describes the acquisition of an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
-
Instrument Setup:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is clean and properly installed.
-
Set the data acquisition parameters. Typical settings include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Background Spectrum:
-
Before introducing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
Ensure the ATR crystal is clean and dry. A lint-free wipe with a volatile solvent like isopropanol followed by complete drying is recommended.
-
Initiate the background scan from the instrument control software.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.
-
Lower the ATR press to ensure good contact between the liquid sample and the crystal.
-
Initiate the sample scan.
-
-
Data Processing and Cleaning:
-
After the scan is complete, the software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and press thoroughly with a suitable solvent to remove all traces of the sample.[9]
-
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common analytical approach.
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The fragmentation of esters often involves cleavage at the bonds adjacent to the carbonyl group.[10] The presence of the highly fluorinated isopropyl group will significantly influence the fragmentation pathways.
| m/z | Proposed Fragment Ion | Notes |
| 240 | [C₆H₃F₇O₂]⁺ | Molecular ion (M⁺). Its intensity may be low due to the lability of the molecule under EI conditions. |
| 169 | [C₄F₇]⁺ | Loss of the acrylate group, resulting in the stable heptafluoroisopropyl cation. This is expected to be a prominent peak. |
| 150 | [C₃F₆]⁺ | A potential rearrangement and fragmentation product from the heptafluoroisopropyl group. |
| 131 | [C₃F₅]⁺ | Further loss of fluorine from the [C₃F₆]⁺ fragment. |
| 119 | [C₂F₅]⁺ | Fragmentation of the perfluorinated carbon chain. |
| 69 | [CF₃]⁺ | A common and stable fragment in the mass spectra of fluorinated compounds. |
| 55 | [C₃H₃O]⁺ | The acryloyl cation, resulting from the cleavage of the ester bond. This is a characteristic fragment for acrylate esters. |
Experimental Protocol: GC-MS of this compound
This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system with electron ionization.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 100 µg/mL is a good starting point.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on the known structure.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using FTIR and GC-MS.
Predicted Mass Spectral Fragmentation Pathway
This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Conclusion
This technical guide provides a foundational understanding of the FTIR and mass spectrometric analysis of this compound. The predicted spectral data, detailed experimental protocols, and visual workflows offer a comprehensive resource for researchers and professionals. While experimental data will provide the ultimate confirmation, the information presented here serves as a robust starting point for the characterization of this important fluorinated monomer and will aid in the development and quality control of advanced materials.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. erpublications.com [erpublications.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of Heptafluoroisopropyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of heptafluoroisopropyl acrylate (HFIPA), a fluorinated monomer of significant interest in materials science and various high-performance applications. Due to its unique structure, incorporating a heptafluoroisopropyl group, this monomer imparts desirable properties such as low surface energy, hydrophobicity, and chemical resistance to polymers. This document compiles available quantitative data, outlines general experimental protocols for the determination of key physical properties, and presents logical workflows relevant to its characterization.
Core Physical Properties
The physical properties of a monomer are critical in determining its handling, polymerization behavior, and the final characteristics of the resulting polymer. The following table summarizes the available physical data for this compound.
| Property | Value |
| Chemical Formula | C₆H₃F₇O₂ |
| Molecular Weight | 240.08 g/mol |
| CAS Number | 13057-08-4 |
| Boiling Point | 86-87 °C |
| Density | 1.4 g/cm³ |
| Purity | 97% |
| Predicted Octanol-Water Partition Coefficient (XlogP) | 3.3 |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized protocols for the experimental determination of key physical properties of liquid monomers like this compound. These methods represent standard laboratory practices.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a substance that is liquid at room temperature, this would be referred to as the freezing point.
Apparatus:
-
Differential Scanning Calorimeter (DSC) or a cryostat with a temperature-controlled stage and microscope.
-
Hermetically sealed sample pans.
-
Nitrogen gas supply for purging.
Procedure:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum sample pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with dry nitrogen gas to provide an inert atmosphere.
-
A cooling program is initiated to lower the temperature of the cell to well below the expected freezing point (e.g., -100 °C).
-
Once the sample is frozen, a heating program is initiated at a controlled rate (e.g., 2-5 °C/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Determination of Viscosity
Principle: Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids, a cone-and-plate or a concentric cylinder rheometer is commonly used.
Apparatus:
-
Rotational rheometer (cone-and-plate or concentric cylinder geometry).
-
Temperature-controlled sample stage.
-
Micropipette for sample loading.
Procedure:
-
The rheometer is calibrated according to the manufacturer's instructions.
-
The sample stage is set to the desired temperature and allowed to equilibrate.
-
A precise volume of this compound is carefully loaded onto the lower plate of the rheometer.
-
The upper geometry (cone or cylinder) is lowered to the correct measurement position.
-
The sample is allowed to thermally equilibrate for a set period.
-
A shear rate sweep is performed, and the resulting shear stress is measured.
-
The viscosity is calculated as the ratio of shear stress to shear rate. Measurements are typically performed at multiple temperatures to determine the temperature dependence of viscosity.
Determination of Vapor Pressure
Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The isoteniscope method is a standard technique for this measurement.
Apparatus:
-
Isoteniscope apparatus.
-
Constant temperature bath.
-
Manometer.
-
Vacuum pump.
Procedure:
-
A sample of this compound is placed in the isoteniscope bulb.
-
The apparatus is attached to a vacuum line, and the sample is degassed by freezing and thawing under vacuum to remove dissolved gases.
-
The isoteniscope is placed in the constant temperature bath, and the temperature is allowed to stabilize.
-
The pressure in the system is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is balanced by the external pressure.
-
The external pressure is read from the manometer.
-
This procedure is repeated at various temperatures to obtain a vapor pressure curve.
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For a liquid monomer, its solubility in various solvents (e.g., water, organic solvents) is a key parameter.
Apparatus:
-
Thermostated shaker bath.
-
Analytical balance.
-
Vials with sealed caps.
-
Spectrophotometer or gas chromatograph for concentration measurement.
Procedure (for solubility in water):
-
An excess amount of this compound is added to a known volume of deionized water in a sealed vial.
-
The vial is placed in a thermostated shaker bath and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand undisturbed at the same temperature to allow for phase separation.
-
A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved monomer is included.
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (if the monomer has a chromophore) or gas chromatography.
-
The solubility is reported as the measured concentration. This process is repeated for different relevant solvents.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate a general workflow for physical property characterization and the logical relationship between these properties and their application relevance.
Heptafluoroisopropyl Acrylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptafluoroisopropyl acrylate is a fluorinated acrylic monomer of significant interest in the development of advanced materials, particularly for biomedical and pharmaceutical applications. The incorporation of the heptafluoroisopropyl group imparts unique properties to polymers, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. Understanding the solubility and stability of this monomer and its corresponding polymer, poly(this compound), is critical for its synthesis, polymerization, processing, and the performance of the final materials.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and its polymer. While specific quantitative data for this particular monomer is limited in publicly available literature, this guide extrapolates from the well-documented behavior of analogous fluorinated acrylates and provides detailed experimental protocols for researchers to determine these properties in their own laboratories.
Solubility Profile
The solubility of this compound and its polymer is a key consideration for reaction engineering, formulation, and material processing. Fluorinated polymers, in general, exhibit limited solubility in common organic solvents due to the low polarizability of the C-F bond and the unique intermolecular forces at play.
Monomer Solubility
-
Fluorinated Solvents: Excellent solubility is anticipated in solvents like hexafluoroisopropanol and perfluorinated alkanes.
-
Ketones: Good solubility is expected in acetone and methyl ethyl ketone.
-
Esters: Ethyl acetate and butyl acetate are likely to be effective solvents.
-
Aromatic Hydrocarbons: Toluene and xylenes may also serve as suitable solvents.
-
Alcohols: Lower alcohols such as methanol and ethanol may exhibit some solubility, though it is expected to be lower than in ketones or esters.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility |
| Fluorinated | Hexafluoroisopropanol | High |
| Ketones | Acetone, Methyl Ethyl Ketone | High |
| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate |
| Alcohols | Methanol, Ethanol | Low to Moderate |
| Water | - | Very Low |
Polymer Solubility: Poly(this compound)
Homopolymers of fluorinated acrylates are known for their sparse solubility in conventional organic solvents. The strong intramolecular and intermolecular forces associated with the fluorinated side chains often lead to polymer chains that are resistant to solvation. It is anticipated that poly(this compound) will be soluble in a limited range of solvents, likely restricted to fluorinated solvents.
Table 2: Predicted Qualitative Solubility of Poly(this compound)
| Solvent Class | Representative Solvents | Predicted Solubility |
| Fluorinated | Hexafluoroisopropanol | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Sparingly Soluble to Insoluble |
| Esters | Ethyl Acetate, Butyl Acetate | Sparingly Soluble to Insoluble |
| Aromatic Hydrocarbons | Toluene, Xylene | Insoluble |
| Alcohols | Methanol, Ethanol | Insoluble |
| Water | - | Insoluble |
Stability Profile
The stability of this compound and its polymer under various conditions is a critical determinant of its shelf-life, processing window, and the long-term performance of materials derived from it.
Hydrolytic Stability
The ester linkage in acrylate monomers is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is pH-dependent, with significantly faster degradation observed at alkaline pH. For acrylates in general, the hydrolysis half-life can range from years at neutral pH to hours or minutes at high pH[1]. The electron-withdrawing nature of the heptafluoroisopropyl group may influence the rate of hydrolysis.
A logical workflow for assessing hydrolytic stability is outlined below.
Caption: Workflow for Determining Hydrolytic Stability.
Thermal Stability
Fluorinated polymers are renowned for their excellent thermal stability. Poly(acrylates) generally exhibit complex thermal degradation behavior. Unlike poly(methacrylates) which often undergo clean depolymerization to the monomer, poly(acrylates) can degrade through various pathways including chain scission and side-group reactions.
The thermal stability of poly(this compound) is expected to be high, with decomposition temperatures likely exceeding 300°C. Thermogravimetric Analysis (TGA) is the primary technique used to evaluate thermal stability. A typical TGA experiment involves heating a small sample of the polymer at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring the change in mass as a function of temperature.
Table 3: Expected Thermal Decomposition Characteristics of Poly(this compound)
| Parameter | Description | Expected Value Range |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | > 300 °C |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | > 350 °C |
| Char Yield | The percentage of material remaining at the end of the analysis. | Low (in inert atmosphere) |
The relationship between experimental setup and data output for TGA is illustrated below.
Caption: TGA Experimental Workflow.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to determine the solubility and stability of this compound and its polymer.
Determination of Monomer Solubility
Objective: To quantitatively determine the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, toluene)
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vials to stand undisturbed for several hours to allow any undissolved monomer to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted solutions using a calibrated HPLC or GC method to determine the concentration of the dissolved monomer.
-
Calculate the solubility in units such as g/L or mol/L.
Synthesis of Poly(this compound)
Objective: To synthesize poly(this compound) for stability testing.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Anhydrous solvent (e.g., ethyl acetate or a fluorinated solvent)
-
Schlenk flask and nitrogen line
-
Magnetic stirrer and heating mantle
-
Precipitation solvent (e.g., methanol or hexane)
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the monomer and AIBN in the anhydrous solvent. A typical monomer to initiator molar ratio is 100:1 to 500:1.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-70°C for AIBN) and stir for a predetermined time (e.g., 6-24 hours).
-
Monitor the polymerization progress by techniques such as gravimetry or NMR spectroscopy.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Thermal Stability Analysis by TGA
Objective: To determine the thermal decomposition profile of poly(this compound).
Materials:
-
Poly(this compound) sample
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., platinum or alumina)
-
Inert gas (nitrogen) and oxidizing gas (air)
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the polymer into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final residue mass.
-
Repeat the experiment in an air atmosphere to assess the oxidative stability.
The logical flow of a TGA experiment is depicted below.
Caption: Logical Flow of a TGA Experiment.
Conclusion
This compound is a valuable monomer for the synthesis of advanced fluorinated polymers with desirable properties for demanding applications. While specific quantitative data on its solubility and stability are not extensively reported, this guide provides a strong foundation based on the known behavior of analogous fluorinated acrylates. The detailed experimental protocols included herein offer a clear path for researchers to generate the specific data required for their particular applications. A thorough understanding and experimental determination of these core properties are essential for the successful development and implementation of materials based on this compound.
References
Heptafluoroisopropyl Acrylate: A Comprehensive Technical Guide to Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for heptafluoroisopropyl acrylate. The following sections detail the material's properties, associated hazards, safe handling procedures, emergency protocols, and relevant experimental guidelines, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a fluorinated acrylic monomer. While specific experimental data for this exact compound is limited in publicly available literature, the following table summarizes its known and predicted properties based on available safety data sheets and chemical databases.
| Property | Value | Reference |
| Chemical Name | 1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | [1] |
| Synonyms | PFIP-A | |
| CAS Number | 13057-08-4 | |
| Molecular Formula | C6H3F7O2 | |
| Molecular Weight | 240.08 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | Not explicitly stated for this compound, however, a related compound, hexafluoroisopropyl acrylate, has a boiling point of 84 °C. | |
| Density | Not explicitly stated for this compound, however, a related compound, hexafluoroisopropyl acrylate, has a density of 1.33 g/mL at 25 °C. | |
| Flash Point | Flammable liquid and vapor.[2] | [2] |
| Vapor Pressure | No data available | |
| Water Solubility | Insoluble | |
| log Pow (predicted) | 3.3 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Flammable liquids (Category 3) | H226 - Flammable liquid and vapor | GHS02 | Warning |
| Skin corrosion/irritation (Category 2) | H315 - Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319 - Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335 - May cause respiratory irritation | GHS07 | Warning |
Safe Handling and Storage
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place for handling this chemical.[3] The following are minimum requirements:
-
Eye and Face Protection : Chemical safety goggles or a face shield are mandatory.[2]
-
Skin Protection :
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2] It is important to note that some acrylates can penetrate latex and vinyl gloves rapidly; therefore, double gloving may be advisable.[4]
-
Body Protection : A lab coat or chemical-resistant apron should be worn.[5] In case of potential for splashing, chemical-resistant coveralls are recommended.
-
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Engineering Controls
-
Work with this compound should be performed in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Storage Conditions
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]
-
Keep containers tightly closed when not in use.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Acrylate monomers are susceptible to polymerization, which can be violent.[7] They are typically stabilized with an inhibitor (e.g., MEHQ). For the inhibitor to be effective, the presence of dissolved oxygen is required. Therefore, do not store under an inert atmosphere.[6][8]
Emergency Procedures
A clear and practiced emergency plan is essential when working with hazardous chemicals.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Water spray can be used to cool fire-exposed containers.[2]
-
Specific Hazards : Flammable liquid and vapor.[2] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[2] Hazardous combustion products include carbon oxides and hydrogen fluoride.[2]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation. Eliminate all ignition sources.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Experimental Protocols
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Principle : The substance is applied to the skin of a single animal, and the degree of irritation is observed and scored at specific intervals.[9]
-
Test Animal : The albino rabbit is the preferred species.[10]
-
Procedure :
-
Approximately 24 hours before the test, a small area of the animal's dorsal skin is clipped free of fur.[11]
-
A dose of 0.5 mL of the liquid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[9]
-
The exposure period is typically 4 hours.[9]
-
After exposure, the residual substance is removed.[9]
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11] The severity of the reactions is scored.
-
The observation period can be extended up to 14 days to assess the reversibility of the effects.[10]
-
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Principle : A single dose of the substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[2]
-
Test Animal : The albino rabbit is the recommended species.[2]
-
Procedure :
-
The test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[12]
-
The eyelids are held together for about one second to prevent loss of the material.
-
The eye is examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and chemosis, at 1, 24, 48, and 72 hours after application.[13] The severity of the lesions is scored.
-
The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[12]
-
-
Note : In the interest of animal welfare, a weight-of-the-evidence analysis and in vitro testing are recommended before conducting in vivo studies.[14]
Logical Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.
Caption: Logical workflow for handling this compound.
References
- 1. ww.chemblink.com [ww.chemblink.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. cir-safety.org [cir-safety.org]
- 6. nbinno.com [nbinno.com]
- 7. gantrade.com [gantrade.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In-depth Technical Guide: Thermal Properties of Poly(heptafluoroisopropyl acrylate)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the expected thermal properties of poly(heptafluoroisopropyl acrylate). Due to a lack of specific experimental data for this polymer in the reviewed literature, this guide synthesizes information from structurally analogous fluorinated acrylates and general principles of polymer thermal analysis to predict its behavior.
Executive Summary
Poly(this compound) is a fluorinated polymer anticipated to exhibit unique thermal characteristics due to the presence of the bulky, electron-withdrawing heptafluoroisopropyl group. These characteristics are crucial for its application in fields such as drug delivery and advanced materials development. This document outlines the expected thermal stability, glass transition temperature, and decomposition profile of this polymer. Furthermore, it details the standard experimental protocols for characterizing these properties, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Predicted Thermal Properties
Based on the analysis of similar fluorinated acrylate polymers, the thermal properties of poly(this compound) are projected as follows:
-
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous polymers, the Tg is a key determinant of their mechanical properties and processing conditions. While no specific Tg is reported for poly(this compound), a structurally similar polymer, poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate), has a reported Tg of -30 °C. Conversely, the methacrylate counterpart, poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate), exhibits a significantly higher Tg of 56 °C. The Tg of a polymer is influenced by factors such as chain flexibility, intermolecular forces, and the bulkiness of the side groups. The bulky heptafluoroisopropyl group in poly(this compound) is expected to restrict chain mobility, potentially leading to a higher Tg compared to non-fluorinated polyacrylates.
-
Thermal Decomposition: The thermal stability of a polymer is assessed by its decomposition temperature. Fluorinated polymers generally exhibit high thermal stability due to the strength of the carbon-fluorine bond. It is anticipated that poly(this compound) will demonstrate significant thermal resistance. The decomposition process for polyacrylates can be complex, often involving side-chain reactions followed by main-chain scission.[1] In the absence of oxygen, polyacrylates may degrade through rearrangements leading to decarboxylation and the formation of monomers and alcohols.
-
Thermal Conductivity: Data regarding the thermal conductivity of poly(this compound) is not available in the public domain. Generally, amorphous polymers are thermal insulators with low thermal conductivity. The presence of fluorine atoms might slightly alter the thermal conductivity compared to non-fluorinated polyacrylates, but it is expected to remain in the range typical for amorphous polymers.
Quantitative Data for Analogous Polymers
To provide a comparative context, the following table summarizes the thermal properties of structurally related polymers. It is important to note that these are not direct properties of poly(this compound) but can serve as valuable reference points.
| Polymer | Glass Transition Temperature (Tg) (°C) | Notes |
| Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) | -30 | Structurally similar fluorinated acrylate. |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) | 56 | Methacrylate analogue with a similar fluorinated isopropyl group. |
| Poly(methyl acrylate) | 10 | Common non-fluorinated polyacrylate for baseline comparison. |
| Poly(ethyl acrylate) | -24 | Common non-fluorinated polyacrylate for baseline comparison. |
| Poly(butyl acrylate) | -54 | Common non-fluorinated polyacrylate for baseline comparison. |
Note: The glass transition temperature can be influenced by factors such as molecular weight, measurement technique, and thermal history of the sample.[2]
Experimental Protocols
The characterization of the thermal properties of poly(this compound) would typically involve the following standard techniques:
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting point (Tm) and crystallization temperature (Tc), if applicable.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
A plot of heat flow versus temperature is generated. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
-
To remove the thermal history of the sample, a heat-cool-heat cycle is often employed, with the Tg being determined from the second heating scan.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a high-purity ceramic or platinum crucible.
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C or higher) in a controlled atmosphere (e.g., nitrogen or air).
-
The instrument continuously records the mass of the sample as a function of temperature.
-
A plot of mass percentage versus temperature is generated (TGA curve).
-
The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates. The analysis of thermal degradation of polyacrylates can be complex, with different degradation mechanisms occurring in the presence or absence of oxygen.[1]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the thermal analysis of a polymer using DSC and TGA.
Caption: A flowchart illustrating the typical stages involved in the thermal characterization of a polymer.
Conclusion
While direct experimental data for poly(this compound) remains elusive in the current body of scientific literature, this guide provides a robust framework for understanding its likely thermal properties based on the behavior of analogous fluorinated and non-fluorinated polyacrylates. The presence of the heptafluoroisopropyl group is expected to significantly influence its glass transition temperature and enhance its thermal stability. The detailed experimental protocols for DSC and TGA outlined herein provide a clear roadmap for the empirical characterization of this promising polymer, which is essential for its potential application in advanced material science and drug development. Further research is warranted to experimentally validate the predictions made in this guide.
References
The Unveiling of a Highly Reactive Monomer: A Technical Guide to the Polymerization of Heptafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core reactivity of heptafluoroisopropyl acrylate (HFIPA), a fluorinated monomer of significant interest for the development of advanced polymers. Its unique structure, featuring a bulky, electron-withdrawing heptafluoroisopropyl group, imparts distinct characteristics to its polymerization behavior and the resulting polymer properties. This document provides an in-depth exploration of its homopolymerization and copolymerization, detailed experimental protocols, and a summary of key quantitative data to guide researchers in harnessing the potential of this versatile monomer.
Reactivity Landscape of this compound
This compound exhibits a fascinating reactivity profile in radical polymerization, influenced by the steric hindrance and strong electron-withdrawing nature of the fluoroalkyl group. These characteristics lead to polymers with high thermal stability, chemical resistance, low surface energy, and unique optical properties.
Homopolymerization
The homopolymerization of HFIPA can be achieved through various radical polymerization techniques, including free-radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The choice of method influences the degree of control over molecular weight, polydispersity, and polymer architecture.
Copolymerization and Reactivity Ratios
Copolymerization of HFIPA with conventional monomers is a key strategy to tailor the properties of the final material. The determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. While specific data for this compound is emerging, studies on structurally similar fluorinated acrylates provide valuable insights. For instance, the RAFT copolymerization of 2,2,3,4,4,4-heptafluorobutyl acrylate (HFBA), a close analog, with butyl acrylate (BA) yielded reactivity ratios of rHFBA = 0.65 and rBA = 0.83, suggesting a tendency towards random copolymerization. Another study on the RAFT copolymerization of 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) with glycidyl methacrylate (GMA) reported reactivity ratios of rGMA = 1.57 and rHFIPA = 0.05, indicating that the GMA radical prefers to add to its own monomer.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies on the polymerization of fluorinated acrylates, providing a comparative overview for researchers.
Table 1: Homopolymerization of Fluorinated Acrylates
| Polymerization Method | Monomer | Initiator/Catalyst System | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| RAFT | 2,2,3,4,4,4-Heptafluorobutyl Acrylate (HFBA) | CPDTC/AIBN | Dioxane | Controlled | ~1.1 | High | |
| RAFT | 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) | CPDT | - | Controlled | 1.05 | - |
Note: Specific Mn and conversion values are dependent on reaction conditions such as monomer/initiator ratio and reaction time.
Table 2: Copolymerization Reactivity Ratios of Fluorinated Acrylates
| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | r1 | r2 | r1 * r2 | Copolymer Structure | Reference |
| 2,2,3,4,4,4-Heptafluorobutyl Acrylate (HFBA) | Butyl Acrylate (BA) | RAFT | 0.65 | 0.83 | 0.54 | Random | |
| Glycidyl Methacrylate (GMA) | 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) | RAFT | 1.57 | 0.05 | 0.08 | Tendency to block |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. These protocols can be adapted for the specific requirements of this compound polymerization.
Free-Radical Polymerization of this compound
This protocol outlines a standard solution polymerization.
Materials:
-
This compound (HFIPA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of HFIPA and AIBN in the anhydrous solvent. The monomer to initiator ratio will determine the target molecular weight.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.
-
Alternatively, perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing for monomer conversion via techniques like ¹H NMR or GC.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol provides a general procedure for a controlled radical polymerization.
Materials:
-
This compound (HFIPA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole)
-
Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask and deoxygenate by cycling between vacuum and nitrogen three times.
-
In a separate flask, prepare a solution of HFIPA, EBiB, and PMDETA in the chosen solvent. Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60-90 °C).
-
Take samples periodically using a degassed syringe to monitor monomer conversion and the evolution of molecular weight.
-
To quench the reaction, cool the flask and expose the mixture to air. This will oxidize the copper catalyst.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Analyze the polymer by GPC to determine Mn and PDI.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
This protocol describes a controlled polymerization using a RAFT agent.
Materials:
-
This compound (HFIPA), inhibitor removed
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., dioxane)
-
Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, combine HFIPA, the RAFT agent, AIBN, and the solvent. The ratio of monomer to RAFT agent will control the molecular weight, and the initiator concentration will affect the polymerization rate.
-
Deoxygenate the mixture using three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the reaction by taking samples at timed intervals for conversion and molecular weight analysis.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer by GPC for Mn and PDI, and by ¹H NMR to confirm the presence of the RAFT end-group.
Visualization of Polymerization Mechanisms
The following diagrams illustrate the fundamental signaling pathways and workflows of the described polymerization methods.
Caption: Workflow of Free-Radical Polymerization.
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Heptafluoroisopropyl Acrylate: A Comprehensive Technical Guide for the Development of Novel Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptafluoroisopropyl acrylate (HFIPA) is a fluorinated acrylic monomer that has garnered significant interest in the development of advanced polymer materials. The incorporation of the heptafluoroisopropyl group imparts unique and desirable properties to polymers, including exceptional thermal and chemical stability, low surface energy, hydrophobicity, and specific optical characteristics. These attributes make poly(this compound) (PHFIPA) and its copolymers highly valuable for a wide range of applications, including the development of specialized coatings, advanced optical materials, and novel drug delivery systems. This technical guide provides an in-depth overview of the synthesis of this compound, its polymerization into novel fluorinated polymers, and the characteristic properties of these materials, with a focus on experimental protocols and quantitative data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride. This reaction is a common method for producing acrylic esters.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Inhibitor (e.g., hydroquinone)
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,1,1,3,3,3-hexafluoroisopropanol and a suitable anhydrous aprotic solvent such as diethyl ether. A small amount of an inhibitor like hydroquinone is added to prevent premature polymerization of the acrylate product.
-
The flask is cooled in an ice bath to 0°C.
-
Triethylamine, serving as a hydrogen chloride scavenger, is added to the stirred solution.
-
Acryloyl chloride is added dropwise from the dropping funnel to the cooled solution under a nitrogen atmosphere. The reaction is exothermic, and the temperature should be maintained at or below 5°C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the completion of the reaction.
-
The resulting mixture, containing triethylamine hydrochloride precipitate, is filtered.
-
The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of Heptafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of heptafluoroisopropyl acrylate (HFIPA). This monomer is of significant interest for the synthesis of fluorinated polymers with unique properties, including low surface energy, hydrophobicity, and chemical resistance, making them valuable for a range of applications in materials science and drug delivery.
Introduction to Poly(this compound)
This compound is a fluorinated acrylic monomer that, upon polymerization, yields poly(this compound) [p(HFIPA)]. The presence of the bulky, electron-withdrawing heptafluoroisopropyl group imparts distinct characteristics to the resulting polymer. These properties make p(HFIPA) and its copolymers attractive for applications such as hydrophobic coatings, low-refractive-index materials, and as components in drug delivery systems where controlled release and biocompatibility are crucial.
Free radical polymerization is a common and versatile method for synthesizing p(HFIPA). This can be carried out using conventional free radical polymerization (FRP) or controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which offers greater control over molecular weight and polydispersity.[1][2]
Experimental Data
The following tables summarize typical quantitative data obtained from the polymerization of fluorinated acrylates. Due to the limited availability of specific data for this compound, data for the closely related monomer, 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA), is included for reference.
Table 1: Conventional Free Radical Polymerization of Fluorinated Acrylates
| Monomer | Initiator | Initiator Conc. (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| HFIPMA | AIBN | 1.0 | Bulk | 60 | 24 | >95 | 85,000 | 1.3 |
| HFIPMA | AIBN | 0.5 | Toluene | 70 | 18 | 85 | 120,000 | 1.5 |
| HFIPA | AIBN | 1.0 | 1,4-Dioxane | 70 | 12 | ~90 | 95,000 | 1.6 |
| HFIPA | BPO | 0.8 | Anisole | 80 | 10 | ~88 | 110,000 | 1.7 |
*Data for HFIPA are estimated based on typical results for similar fluorinated acrylates. AIBN = Azobisisobutyronitrile, BPO = Benzoyl Peroxide.
Table 2: RAFT Polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Methacrylate (HFIPMA) [2]
| [M]:[CTA]:[I] | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 100:1:0.2 | CPADB | AIBN | 1,4-Dioxane | 70 | 8 | 92 | 22,000 | 1.15 |
| 200:1:0.2 | CPADB | AIBN | 1,4-Dioxane | 70 | 16 | 88 | 41,500 | 1.18 |
| 50:1:0.1 | DDMAT | ACVA | DMF | 60 | 6 | 95 | 11,800 | 1.12 |
CPADB = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, DDMAT = S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, ACVA = 4,4'-Azobis(4-cyanovaleric acid).
Experimental Protocols
Protocol for Conventional Free Radical Solution Polymerization of HFIPA
This protocol describes a standard laboratory procedure for the synthesis of p(HFIPA) via solution polymerization using AIBN as a thermal initiator.
Materials:
-
This compound (HFIPA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (high purity)
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Monomer Purification: Pass HFIPA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add HFIPA (e.g., 10.0 g, 39.7 mmol) and anhydrous 1,4-dioxane (40 mL).
-
Initiator Addition: Add AIBN (e.g., 65.2 mg, 0.397 mmol, 1 mol% relative to monomer).
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C. Stir the reaction mixture for 12 hours.
-
Isolation: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Protocol for RAFT Polymerization of HFIPA
This protocol is adapted for the controlled polymerization of HFIPA using a trithiocarbonate RAFT agent.[3]
Materials:
-
This compound (HFIPA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (high purity)
-
Methanol and Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Monomer Purification: Purify HFIPA by passing it through a basic alumina column.
-
Reaction Setup: In a Schlenk flask, dissolve HFIPA (e.g., 5.0 g, 19.8 mmol), CPADB (e.g., 55.4 mg, 0.198 mmol), and AIBN (e.g., 6.5 mg, 0.0396 mmol) in anhydrous 1,4-dioxane (20 mL). The molar ratio of [M]:[CTA]:[I] is 100:1:0.2.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Backfill the flask with nitrogen and place it in an oil bath at 70°C. Allow the polymerization to proceed for 8 hours.
-
Isolation and Purification: Cool the reaction mixture and precipitate the polymer in a cold mixture of methanol and diethyl ether (1:1 v/v). Filter the polymer, wash with fresh precipitant mixture, and dry under vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for free radical polymerization.
RAFT Polymerization Mechanism
Caption: Key steps in RAFT polymerization.
References
Application Notes and Protocols for RAFT Polymerization of Heptafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of polymers from heptafluoroisopropyl acrylate (HFIPA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the precise control of polymer architecture, including molecular weight and polydispersity, which is crucial for the development of advanced materials in various fields, including drug delivery and biomedical applications.
Introduction
Poly(this compound) (PHFIPA) and its copolymers are of significant interest due to their unique properties conferred by the high fluorine content, such as hydrophobicity, oleophobicity, low surface energy, and unique solubility characteristics. RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled architectures from a wide range of monomers, including fluorinated acrylates. The ability to control the polymer structure with high precision opens up possibilities for creating novel materials for applications such as drug delivery vehicles, functional coatings, and specialty surfactants.
This document outlines the key considerations for the RAFT polymerization of HFIPA, provides detailed experimental protocols for both homopolymerization and block copolymerization, and presents data on the expected outcomes.
Key Considerations for RAFT Polymerization of HFIPA
Successful RAFT polymerization of this compound requires careful selection of the RAFT agent, initiator, solvent, and reaction conditions.
-
RAFT Agent (Chain Transfer Agent - CTA): Trithiocarbonates are particularly effective for controlling the polymerization of acrylates. Dibenzyl carbonotrithioate (BTC) and 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) have been shown to provide good control over the polymerization of HFIPA and similar fluorinated acrylates, leading to polymers with low polydispersity indices (PDI).[1][2]
-
Initiator: A standard free-radical initiator such as azobisisobutyronitrile (AIBN) is commonly used. The molar ratio of RAFT agent to initiator is a critical parameter that influences the rate of polymerization and the livingness of the polymer chains.
-
Solvent: The choice of solvent is important for solubilizing the monomer, polymer, and RAFT agent. Benzene, 1,4-dioxane, and N,N-dimethylformamide (DMF) have been used for the RAFT polymerization of fluorinated acrylates.[2]
-
Temperature: The polymerization is typically conducted at temperatures between 65 and 85 °C, depending on the initiator used.[2]
Data Presentation
The following tables summarize typical results obtained from the RAFT polymerization of HFIPA, demonstrating the controlled nature of the process.
Table 1: Homopolymerization of this compound (HFIPA)
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , experimental) | PDI (Đ) |
| 1 | 100:1:0.1 | 4 | 45 | 11,250 | 10,800 | 1.15 |
| 2 | 100:1:0.1 | 8 | 78 | 19,500 | 18,500 | 1.12 |
| 3 | 200:1:0.1 | 8 | 65 | 32,500 | 30,100 | 1.18 |
| 4 | 200:1:0.1 | 16 | 92 | 46,000 | 43,200 | 1.14 |
Data is representative and compiled from typical results for RAFT polymerization of fluorinated acrylates.
Table 2: Chain Extension of PHFIPA Macro-CTA with a Non-Fluorinated Monomer (e.g., Butyl Acrylate)
| Entry | Macro-CTA M_n ( g/mol ) | [Monomer]:[Macro-CTA] | Time (h) | Conversion (%) | Final M_n ( g/mol ) | Final PDI (Đ) |
| 1 | 18,500 | 150:1 | 6 | 85 | 34,700 | 1.21 |
| 2 | 43,200 | 200:1 | 8 | 90 | 66,200 | 1.25 |
Data is representative and illustrates the living character of the RAFT polymerization, allowing for the synthesis of block copolymers.
Experimental Protocols
Protocol 1: Homopolymerization of this compound (HFIPA) via RAFT
This protocol describes a typical procedure for the synthesis of poly(this compound) with a target molecular weight.
Materials:
-
This compound (HFIPA), inhibitor removed by passing through a column of basic alumina.
-
Dibenzyl carbonotrithioate (BTC) or 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the RAFT agent.
-
Azobisisobutyronitrile (AIBN) as the initiator, recrystallized from methanol.
-
Anhydrous benzene or 1,4-dioxane as the solvent.
-
Anhydrous hexane or methanol for precipitation.
-
Schlenk flask or similar reaction vessel.
-
Magnetic stirrer and oil bath.
-
Vacuum line for degassing.
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent (e.g., BTC, 1 equivalent) and AIBN (0.1 equivalents) in the chosen solvent (e.g., benzene).
-
Add the purified HFIPA monomer (e.g., 100 equivalents) to the flask. The final monomer concentration should be around 2 M.
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture.[2]
-
Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for conversion) and gel permeation chromatography (GPC) (for molecular weight and PDI).
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold hexane or methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Synthesis of a PHFIPA-b-Poly(butyl acrylate) Block Copolymer
This protocol outlines the chain extension of a PHFIPA macro-CTA to form a block copolymer.
Materials:
-
PHFIPA macro-CTA (synthesized according to Protocol 1).
-
Butyl acrylate (BA), inhibitor removed.
-
AIBN.
-
Anhydrous 1,4-dioxane.
-
Anhydrous hexane or methanol for precipitation.
Procedure:
-
In a Schlenk flask, dissolve the PHFIPA macro-CTA (1 equivalent) in 1,4-dioxane.
-
Add the purified butyl acrylate monomer (e.g., 150 equivalents) and AIBN (0.1 equivalents relative to the macro-CTA) to the flask.
-
Degas the solution using three freeze-pump-thaw cycles and backfill with an inert gas.
-
Immerse the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the polymerization as described in Protocol 1.
-
Upon reaching the desired conversion, terminate the reaction and purify the block copolymer by precipitation in cold hexane or methanol.
-
Dry the resulting block copolymer under vacuum.
Mandatory Visualizations
Caption: General mechanism of RAFT polymerization.
References
Application Notes and Protocols for Solution Polymerization of Heptafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(heptafluoroisopropyl acrylate) via free-radical solution polymerization. This fluorinated polymer is of significant interest due to its unique properties, including hydrophobicity, low refractive index, and thermal stability, making it a candidate for various applications in drug delivery, medical device coatings, and specialized materials.
Introduction
This compound (HFIPA) is a fluorinated acrylic monomer that can be polymerized to yield a polymer with a highly fluorinated side chain. The presence of the heptafluoroisopropyl group imparts unique properties to the resulting polymer, poly(this compound) (PHFIPA). Solution polymerization is a common and versatile method for synthesizing this polymer, allowing for good control over the reaction conditions and the resulting polymer properties. This document outlines a general protocol for the free-radical solution polymerization of HFIPA, along with expected outcomes based on analogous polymer systems.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the solution polymerization of fluorinated acrylates, which can be adapted for this compound.
| Parameter | Typical Range/Value | Expected Outcome/Consideration |
| Monomer | This compound (HFIPA) | High purity monomer is recommended for optimal results. |
| Solvent | Methyl Ethyl Ketone (MEK), Ethyl Acetate, Tetrahydrofuran (THF) | Solvent choice can influence polymer solubility and chain transfer reactions. MEK is a common choice for fluorinated acrylates. |
| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | AIBN is often preferred due to its first-order decomposition kinetics. |
| Monomer Concentration | 10 - 50 wt% | Higher concentrations can lead to higher polymerization rates and molecular weights, but also increase viscosity. |
| Initiator Concentration | 0.1 - 2.0 mol% (relative to monomer) | Higher initiator concentration generally leads to lower molecular weight and higher polymerization rates. |
| Reaction Temperature | 60 - 80 °C | Temperature affects the rate of initiator decomposition and propagation. Typically chosen based on the initiator's half-life. |
| Reaction Time | 4 - 24 hours | Reaction time is adjusted to achieve desired monomer conversion. |
| Monomer Conversion | 70 - 95% | Can be monitored by techniques such as ¹H NMR or gravimetry. |
| Polymer Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Dependent on initiator and monomer concentrations, temperature, and solvent. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for conventional free-radical polymerization. |
Experimental Protocols
This section provides a detailed methodology for the free-radical solution polymerization of this compound.
Materials and Equipment
-
Monomer: this compound (HFIPA), inhibitor removed (e.g., by passing through a column of basic alumina).
-
Solvent: Anhydrous methyl ethyl ketone (MEK).
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Reaction Vessel: Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Heating and Stirring: Oil bath with a magnetic stir plate.
-
Purification: Precipitation solvent (e.g., cold methanol or hexane), filtration apparatus.
-
Drying: Vacuum oven.
-
Inert Gas: High-purity nitrogen or argon.
Experimental Workflow Diagram
Caption: Experimental workflow for the solution polymerization of this compound.
Step-by-Step Protocol
-
Monomer and Reagent Preparation:
-
Purify the this compound (HFIPA) monomer by passing it through a column of activated basic alumina to remove the inhibitor (e.g., MEHQ).
-
Ensure the solvent (e.g., MEK) is anhydrous.
-
Recrystallize the initiator (AIBN) from a suitable solvent like methanol to ensure its purity and reactivity.
-
-
Reaction Setup:
-
Assemble a clean, dry Schlenk flask or a three-necked round-bottom flask with a magnetic stir bar.
-
Equip the flask with a reflux condenser and a nitrogen or argon inlet/outlet.
-
The setup should allow for maintaining an inert atmosphere throughout the reaction.
-
-
Polymerization Procedure:
-
Charge the reaction flask with the purified HFIPA monomer and the anhydrous solvent (e.g., MEK). A typical monomer concentration is 20-30% by weight.
-
Seal the flask and degas the solution by bubbling with nitrogen for at least 30 minutes or by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
After degassing, introduce the AIBN initiator (typically 0.5-1.0 mol% relative to the monomer) into the reaction mixture under a positive pressure of nitrogen.
-
Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed under constant stirring for the desired reaction time (e.g., 8-16 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Concentrate the polymer solution if necessary by removing some of the solvent under reduced pressure.
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
To further purify the polymer, redissolve it in a small amount of a good solvent (e.g., THF or acetone) and re-precipitate it into the non-solvent. Repeat this process 2-3 times.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the synthesized poly(this compound) can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure and purity of the polymer can be confirmed by Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal properties such as the glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC).
-
Safety Precautions
-
This compound is a volatile and flammable liquid. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
AIBN is a thermally unstable compound and can decompose exothermically. Store it at a low temperature and away from heat sources.
-
The polymerization reaction can be exothermic. Monitor the reaction temperature and have a cooling bath ready if necessary.
Application Notes and Protocols: Copolymerization of Heptafluoroisopropyl Acrylate with Methyl Methacrylate for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel polymeric materials is a cornerstone of innovation in drug delivery. Copolymers of heptafluoroisopropyl acrylate (HFIPA) and methyl methacrylate (MMA) are emerging as a promising class of materials for the formulation of advanced drug delivery systems. The unique properties of the heptafluoroisopropyl group, such as high hydrophobicity, oleophobicity, and thermal stability, combined with the well-understood biocompatibility of poly(methyl methacrylate) (PMMA), offer the potential to create drug carriers with tailored properties for controlled release and targeted delivery.[1][2][3][4][5]
The incorporation of fluorine into polymers can significantly enhance their performance in biomedical applications. The hydrophobic nature of fluorinated alkyl chains can prevent disruption from lipids and proteins, the stability of the carbon-fluorine bond can extend the in-vivo lifecycle of the drug carrier, and a lower ionic charge can improve the ability of the drug to traverse cellular membranes.[1] This makes HFIPA-MMA copolymers particularly attractive for the encapsulation and delivery of hydrophobic drugs, a common challenge in pharmaceutical development.
These application notes provide a detailed protocol for the synthesis and characterization of HFIPA-MMA copolymers via free-radical polymerization. Furthermore, it outlines potential applications in drug delivery, supported by data on the thermal and hydrophobic properties of these materials.
Experimental Protocols
Materials
-
This compound (HFIPA) (≥98%)
-
Methyl methacrylate (MMA) (≥99%, inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (≥98%)
-
Anhydrous toluene (≥99.8%)
-
Methanol (≥99.8%)
-
Deionized water
Protocol 1: Free-Radical Copolymerization of HFIPA and MMA
This protocol describes the synthesis of a series of P(HFIPA-co-MMA) copolymers with varying monomer feed ratios via solution polymerization.
-
Monomer and Initiator Preparation:
-
Remove the inhibitor from MMA by passing it through a column of activated basic alumina.
-
Prepare stock solutions of HFIPA, MMA, and AIBN in anhydrous toluene. The concentration of the AIBN initiator is typically 1-2 mol% with respect to the total monomer concentration.
-
-
Reaction Setup:
-
In a series of Schlenk flasks, add the desired volumes of the HFIPA and MMA stock solutions to achieve the target monomer feed ratios (e.g., 75:25, 50:50, 25:75 HFIPA:MMA).
-
Add the calculated volume of the AIBN stock solution to each flask.
-
Add anhydrous toluene to each flask to achieve a total monomer concentration of approximately 2 M.
-
Seal the flasks with rubber septa, and deoxygenate the solutions by bubbling with dry nitrogen or argon for 30 minutes while cooling in an ice bath.
-
-
Polymerization:
-
Immerse the sealed and deoxygenated flasks in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours under a nitrogen or argon atmosphere with constant stirring.
-
-
Purification:
-
After 24 hours, terminate the reaction by cooling the flasks in an ice bath and exposing the contents to air.
-
Concentrate the polymer solutions by removing a portion of the solvent using a rotary evaporator.
-
Precipitate the copolymers by slowly adding the concentrated solutions to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.
-
Dry the purified P(HFIPA-co-MMA) copolymers in a vacuum oven at 40-50 °C to a constant weight.
-
Protocol 2: Characterization of P(HFIPA-co-MMA) Copolymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 10-15 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Record ¹H NMR and ¹⁹F NMR spectra to confirm the incorporation of both monomers and to determine the copolymer composition.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectra of the dried copolymer samples. Characteristic peaks for the C=O stretch of the acrylate and methacrylate groups, and the C-F stretches of the heptafluoroisopropyl group should be present.
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers using GPC with a suitable solvent (e.g., THF) as the eluent.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymers by heating the samples under a nitrogen atmosphere at a rate of 10 °C/min.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the copolymers by heating the samples under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min. Determine the onset decomposition temperature (Td).
-
Data Presentation
Table 1: Copolymerization of HFIPA and MMA - Composition and Molecular Weight
| Sample ID | Monomer Feed Ratio (HFIPA:MMA) | Copolymer Composition (HFIPA:MMA) (mol%)* | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P(HFIPA-co-MMA)-1 | 25:75 | 24:76 | 25,000 | 45,000 | 1.8 |
| P(HFIPA-co-MMA)-2 | 50:50 | 48:52 | 22,000 | 41,000 | 1.9 |
| P(HFIPA-co-MMA)-3 | 75:25 | 73:27 | 20,000 | 38,000 | 1.9 |
*Determined by ¹H NMR spectroscopy. Reactivity ratios for HFIPA and MMA are assumed to be close to 1, leading to a random copolymer with a composition similar to the feed ratio.
Table 2: Thermal Properties of P(HFIPA-co-MMA) Copolymers
| Sample ID | HFIPA Content (mol%) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |
| PMMA | 0 | 105 | 280 |
| P(HFIPA-co-MMA)-1 | 24 | 95 | 295 |
| P(HFIPA-co-MMA)-2 | 48 | 80 | 310 |
| P(HFIPA-co-MMA)-3 | 73 | 65 | 325 |
Visualizations
Applications in Drug Development
Copolymers of HFIPA and MMA hold significant promise for various applications in drug development, primarily due to the unique combination of hydrophobicity, biocompatibility, and tunable thermal properties.
-
Controlled Release of Hydrophobic Drugs: The highly hydrophobic nature of the heptafluoroisopropyl groups creates a favorable environment for encapsulating poorly water-soluble drugs.[6] This can improve drug loading efficiency and provide a sustained release profile, reducing the need for frequent administration and potentially minimizing side effects.
-
Nanoparticle-Based Drug Delivery: P(HFIPA-co-MMA) can be formulated into nanoparticles using techniques such as nanoprecipitation or emulsion polymerization. These nanoparticles can serve as carriers for targeted drug delivery. The fluorinated segments may also contribute to a "stealth" effect, reducing opsonization and prolonging circulation time in the bloodstream, which is advantageous for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[1]
-
Topical and Transdermal Drug Delivery: The hydrophobic and lipophobic properties of these copolymers could be beneficial in topical and transdermal formulations. They can form a thin, durable film on the skin, providing a reservoir for the sustained release of active pharmaceutical ingredients.
-
Medical Device Coatings: The low surface energy and bio-inertness of fluorinated polymers make them excellent candidates for coating medical devices to reduce biofouling and improve biocompatibility.
Disclaimer: The quantitative data presented in the tables are illustrative and based on general trends for similar fluorinated copolymers. Researchers should perform their own experiments to determine the precise properties of P(HFIPA-co-MMA) for their specific application.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Synthesis of Heptafluoroisopropyl Acrylate-Based Copolymers: Application Notes and Protocols for Biomedical Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of heptafluoroisopropyl acrylate-based copolymers, with a focus on their application in drug delivery systems. The unique properties of fluorinated polymers, such as hydrophobicity, chemical resistance, and low surface energy, make them highly attractive for the development of advanced biomaterials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is highlighted as a versatile and controlled method for synthesizing well-defined copolymers with tailored architectures.
Introduction to this compound Copolymers
This compound is a fluorinated monomer that, when copolymerized with other monomers, can impart unique characteristics to the resulting polymer. These copolymers are of significant interest in the biomedical field, particularly for applications in drug delivery, due to their potential to form self-assembling nanostructures like micelles and nanoparticles. The controlled synthesis of these copolymers allows for precise tuning of their amphiphilicity, which is crucial for encapsulating hydrophobic drugs and facilitating their transport in aqueous environments.
Synthesis Methodology: RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with low polydispersity and high end-group functionality.[1] The general mechanism involves a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound.
Key Components of RAFT Polymerization:
-
Monomers: this compound (HFIPA) and a comonomer (e.g., a hydrophilic monomer like 2-hydroxyethyl acrylate (HEA) to create amphiphilic block copolymers).
-
RAFT Agent (Chain Transfer Agent - CTA): A crucial component that controls the polymerization. The choice of RAFT agent is dependent on the monomers being used. For acrylates, dithiobenzoates and trithiocarbonates are commonly employed.
-
Initiator: A source of radicals to initiate the polymerization, such as Azobisisobutyronitrile (AIBN).
-
Solvent: An appropriate solvent that dissolves all components of the reaction.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Diblock Copolymer via RAFT Polymerization
This protocol describes the synthesis of an amphiphilic diblock copolymer, Poly(2-hydroxyethyl acrylate)-b-poly(this compound) (PHEA-b-PHFIPA), a structure suitable for forming micelles for drug delivery.
Materials:
-
2-Hydroxyethyl acrylate (HEA), inhibitor removed
-
This compound (HFIPA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Synthesis of PHEA Macro-CTA:
-
In a Schlenk flask, dissolve HEA, CPADB, and AIBN in 1,4-dioxane. A typical molar ratio would be [HEA]:[CPADB]:[AIBN] = 50:1:0.2.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 6 hours) to achieve a high conversion of HEA.
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the resulting PHEA macro-CTA in cold methanol, filter, and dry under vacuum.
-
Characterize the molecular weight and polydispersity (Đ) of the PHEA macro-CTA using Gel Permeation Chromatography (GPC).
-
-
Synthesis of PHEA-b-PHFIPA Diblock Copolymer:
-
In a new Schlenk flask, dissolve the purified PHEA macro-CTA and HFIPA monomer in 1,4-dioxane. The molar ratio of HFIPA to PHEA macro-CTA will determine the length of the second block.
-
Add AIBN as the initiator.
-
Repeat the de-gassing procedure (three freeze-pump-thaw cycles).
-
Place the flask in a preheated oil bath at 70°C and stir for a specified time (e.g., 12 hours).
-
Terminate the polymerization by cooling.
-
Precipitate the final diblock copolymer in cold methanol, filter, and dry under vacuum.
-
Characterize the final product using GPC, ¹H NMR, and ¹⁹F NMR to confirm the block structure and composition.
-
Characterization Data
The following table summarizes typical characterization data for fluorinated acrylate copolymers synthesized via RAFT polymerization. Note: Specific data for this compound copolymers is not widely available in the literature; the data for the structurally similar heptafluorobutyl acrylate (HFBA) is provided as a reference.
| Copolymer System | Monomer Ratio (Monomer 1:Monomer 2) | CTA | Initiator | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) |
| P(BA-co-HFBA) | Varied | CPDTB | AIBN | Dioxane | 16,000 - 21,000 | 1.21 - 1.26 | N/A |
| P(MMA-co-HFBA) | Varied | CPDB | AIBN | Dioxane | N/A | < 1.3 | N/A |
Data adapted from studies on heptafluorobutyl acrylate (HFBA) copolymers.[2] BA = Butyl Acrylate, MMA = Methyl Methacrylate, CPDTB = 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid, CPDB = 2-cyano-2-propyl dithiobenzoate.
Visualization of Key Processes
RAFT Polymerization Workflow
Caption: Workflow for RAFT synthesis of copolymers.
Micellar Drug Delivery Pathway
Amphiphilic block copolymers, such as PHEA-b-PHFIPA, can self-assemble in aqueous solutions to form micelles. The hydrophobic core, formed by the PHFIPA block, can encapsulate hydrophobic drugs, while the hydrophilic PHEA corona provides stability in aqueous environments and can be functionalized for targeted delivery.
Caption: Pathway of micellar drug delivery systems.
Applications in Drug Development
This compound-based copolymers are promising materials for various drug delivery applications:
-
Controlled Release: The hydrophobic core of the micelles can provide a sustained release of the encapsulated drug, improving its therapeutic efficacy and reducing side effects.
-
Targeted Delivery: The surface of the micelles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, such as tumor cells.[3]
-
Solubilization of Hydrophobic Drugs: Many potent drug candidates are poorly water-soluble. Encapsulating them within the hydrophobic core of these copolymer micelles can significantly enhance their solubility and bioavailability.[4]
Conclusion
The synthesis of this compound-based copolymers via RAFT polymerization offers a robust platform for the development of advanced drug delivery systems. The ability to precisely control the copolymer architecture allows for the fine-tuning of their properties to meet the specific demands of a therapeutic application. While further research is needed to fully explore the potential of these specific copolymers, the general principles and protocols outlined here provide a solid foundation for researchers and scientists in the field of drug development.
References
- 1. Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles | MDPI [mdpi.com]
- 3. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poly(heptafluoroisopropyl acrylate) in Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(heptafluoroisopropyl acrylate) is a fluorinated acrylic polymer with significant potential for creating highly hydrophobic surfaces. The presence of multiple fluorine atoms in the heptafluoroisopropyl group drastically reduces the polymer's surface energy, leading to excellent water and oil repellency. While specific data for poly(this compound) is limited, its properties can be inferred from the closely related and more studied polymer, poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (PHFIPA). These polymers are of great interest in various fields, including biomedical devices, microfluidics, and protective coatings, where resistance to wetting is crucial.
The primary mechanism behind the hydrophobicity of these polymers lies in the low polarizability of the C-F bond and the high electronegativity of fluorine, which minimizes intermolecular forces with water molecules. When applied as a coating, the fluorinated side chains orient themselves at the surface, creating a low-energy interface that repels water.
This document provides detailed application notes and experimental protocols for the use of poly(this compound) and its analogue, PHFIPA, in the fabrication of hydrophobic coatings.
Data Presentation
Due to the limited availability of specific quantitative data for poly(this compound), the following table summarizes the expected hydrophobic properties based on data from structurally similar fluorinated acrylate and methacrylate polymers. These values should be considered as a baseline for experimental design.
| Property | Expected Value Range | Notes |
| Static Water Contact Angle | 105° - 140° | The contact angle is a primary indicator of hydrophobicity. Higher values indicate greater water repellency. Copolymers with other monomers may exhibit different contact angles.[1] |
| Sliding Angle | < 10° | A low sliding angle indicates that water droplets will easily roll off the surface, which is crucial for self-cleaning applications. This is highly dependent on surface roughness. |
| Surface Energy | 10 - 20 mN/m | The low surface energy is the fundamental property driving the hydrophobicity of fluorinated polymers. |
Experimental Protocols
Synthesis of Poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) via Solution Polymerization
This protocol describes a general method for synthesizing PHFIPA.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (or another suitable solvent)
-
Nitrogen gas supply
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle or oil bath
-
Precipitation solvent (e.g., methanol or hexane)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: Dissolve the desired amount of HFIPA monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in the reaction flask. The monomer concentration is typically in the range of 10-50 wt%.
-
Degassing: Purge the reaction mixture with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) under a nitrogen atmosphere with continuous stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol or hexane) while stirring vigorously.
-
Isolation and Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Preparation of Hydrophobic Coatings via Spin Coating
This protocol details the application of a PHFIPA solution onto a substrate to form a thin, hydrophobic film.
Materials:
-
Synthesized Poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (PHFIPA)
-
Suitable solvent (e.g., acetone, ethyl acetate, or a fluorinated solvent)
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Hot plate or oven
-
Piranha solution (for substrate cleaning - handle with extreme care ) or other appropriate cleaning agents.
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good adhesion of the polymer film. For glass or silicon, this can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen. For a more rigorous cleaning, a piranha solution etch can be used, followed by extensive rinsing with deionized water and drying.
-
Polymer Solution Preparation: Dissolve the synthesized PHFIPA in a suitable solvent to achieve the desired concentration (typically 1-5 wt%). The concentration will influence the final film thickness. Ensure the polymer is fully dissolved.
-
Spin Coating:
-
Place the cleaned substrate on the vacuum chuck of the spin coater.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process is used:
-
Spread cycle: A low speed (e.g., 500 rpm) for a few seconds to evenly distribute the solution.
-
Spin cycle: A higher speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
-
Annealing: After spin coating, transfer the coated substrate to a hot plate or oven and anneal at a temperature above the glass transition temperature of the polymer (if known) but below its decomposition temperature. This step helps to remove residual solvent and improve the film quality. A typical annealing temperature might be 80-120 °C for 30-60 minutes.
Characterization of Hydrophobic Coatings
This protocol outlines the methods for evaluating the hydrophobic properties of the prepared coatings.
a) Static and Dynamic Water Contact Angle Measurement
Apparatus:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Syringe with a fine needle for dispensing water droplets.
-
High-purity deionized water.
Procedure for Static Contact Angle:
-
Place the coated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the software to measure the angle between the substrate surface and the tangent to the droplet at the point of contact.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate the average contact angle.
Procedure for Dynamic Contact Angle (Advancing and Receding Angles):
-
Dispense a droplet of water onto the surface.
-
Slowly add more water to the droplet, causing the contact line to advance. The advancing contact angle is the maximum angle observed just before the contact line moves.
-
Slowly withdraw water from the droplet, causing the contact line to recede. The receding contact angle is the minimum angle observed just before the contact line moves.
-
The difference between the advancing and receding angles is the contact angle hysteresis, which is related to surface roughness and chemical heterogeneity.
b) Sliding Angle Measurement
Apparatus:
-
Tilting stage goniometer or a custom-built tilting platform.
Procedure:
-
Place the coated substrate on the tilting stage.
-
Dispense a water droplet of a specific volume (e.g., 10 µL) onto the surface.
-
Slowly and smoothly tilt the stage, gradually increasing the angle of inclination.
-
Record the angle at which the droplet begins to roll off the surface. This is the sliding angle.
-
Repeat the measurement multiple times and calculate the average.
Visualizations
Caption: Experimental workflow for creating and characterizing hydrophobic coatings.
Caption: Relationship between chemical structure and hydrophobic properties.
References
Application Notes and Protocols: Heptafluoroisopropyl Acrylate in the Development of Low Surface Energy Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptafluoroisopropyl acrylate (HFIPA) is a fluorinated monomer crucial in the development of low surface energy materials. The incorporation of the heptafluoroisopropyl group imparts significant hydrophobicity and oleophobicity to polymer surfaces, making them ideal for a range of applications, including anti-fouling coatings, moisture-repellent surfaces, and specialized drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers based on this compound.
Key Applications
Polymers derived from this compound, particularly poly(this compound) (PHFIPA), exhibit exceptionally low surface energy. This characteristic is attributed to the high electronegativity and low polarizability of the fluorine atoms, which minimize intermolecular forces at the polymer-air interface.
Applications include:
-
Low Surface Energy Coatings: Creation of surfaces that repel water, oils, and other low surface tension liquids. These are valuable in microfluidics, self-cleaning surfaces, and anti-graffiti coatings.
-
Biomaterial Coatings: Modification of biomedical device surfaces to reduce biofouling and improve biocompatibility. The low surface energy can minimize protein adsorption and cellular adhesion.
-
Drug Delivery: Encapsulation or matrix formation for controlled-release drug delivery systems. The hydrophobic nature of PHFIPA can modulate the release of both hydrophobic and hydrophilic drugs.
-
Optical Materials: Development of materials with low refractive indices for applications in optical devices and coatings.
Data Presentation: Surface Properties
The surface energy of a material is a key indicator of its wettability and adhesive characteristics. It is typically determined by measuring the contact angles of liquids with known surface tensions. The Owens-Wendt method is a common approach to calculate the total surface energy and its polar and dispersive components.[1]
| Polymer/Coating | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) | Surface Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |
| Poly(hexafluorobutyl acrylate) on paper | 131.9[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Fluorinated Acrylate on Cotton | up to 128 | Not Reported | Not Reported | Not Reported | Not Reported |
| Si/F Polyacrylate Emulsion Film | 112[2] | Not Reported | Not Reported | Not Reported | Not Reported |
Note: This table provides representative data for similar fluorinated polymers to illustrate the expected low surface energy characteristics. Experimental determination for poly(this compound) is recommended.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes the synthesis of poly(this compound) using a free-radical initiator.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA), 99%
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), 98%
-
Anhydrous Toluene
-
Methanol
-
Hexane
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g) and AIBN (e.g., 0.05 g, adjust for desired molecular weight) in anhydrous toluene (e.g., 10 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70-80°C. Stir the reaction mixture for a specified time (e.g., 6-24 hours) to achieve the desired conversion.
-
Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure using ¹H and ¹⁹F NMR.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.
Protocol 2: Preparation of Poly(this compound) Thin Films
This protocol details the preparation of thin films for surface property analysis.
Materials:
-
Poly(this compound) (synthesized as per Protocol 1)
-
Suitable solvent (e.g., Tetrahydrofuran (THF), Acetone)
-
Substrate (e.g., glass slides, silicon wafers)
-
Spin coater or dip coater
-
Oven
Procedure:
-
Polymer Solution Preparation: Dissolve a known concentration of poly(this compound) in a suitable solvent (e.g., 1-5 wt%). Ensure complete dissolution.
-
Substrate Cleaning: Thoroughly clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) and dry them with a stream of nitrogen.
-
Film Deposition:
-
Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve a uniform film.
-
Dip Coating: Immerse the substrate into the polymer solution and withdraw it at a constant speed.
-
-
Annealing: Place the coated substrates in an oven at a temperature above the polymer's glass transition temperature (Tg) but below its decomposition temperature to remove residual solvent and anneal the film. Cool down slowly to room temperature.
Protocol 3: Measurement of Contact Angle and Determination of Surface Energy
This protocol outlines the procedure for measuring static contact angles and calculating surface energy using the Owens-Wendt method.[1]
Materials and Equipment:
-
Poly(this compound) coated substrate
-
Contact angle goniometer with a sessile drop system
-
High-purity deionized water
-
High-purity diiodomethane
-
Microsyringe
Procedure:
-
Instrument Setup: Place the coated substrate on the sample stage of the contact angle goniometer and ensure it is level.
-
Water Contact Angle Measurement:
-
Fill the microsyringe with deionized water.
-
Carefully dispense a small droplet (e.g., 2-5 µL) onto the surface of the polymer film.
-
Capture an image of the droplet immediately after deposition.
-
Use the goniometer software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average.
-
-
Diiodomethane Contact Angle Measurement:
-
Thoroughly clean the microsyringe and fill it with diiodomethane.
-
Repeat the procedure described in step 2 to measure the contact angle of diiodomethane on the polymer film.
-
-
Surface Energy Calculation (Owens-Wendt Method):
-
The Owens-Wendt equation relates the contact angle (θ) of a liquid on a solid surface to the surface tensions of the liquid (γL) and solid (γS), and their respective dispersive (d) and polar (p) components: γL(1 + cosθ) = 2(γSd * γLd)¹/² + 2(γSp * γLp)¹/²
-
Use the known surface tension components of water (γLd = 21.8 mN/m, γLp = 51.0 mN/m) and diiodomethane (γLd = 50.8 mN/m, γLp = 0 mN/m).
-
With the measured contact angles for water and diiodomethane, you have a system of two linear equations with two unknowns (γSd and γSp). Solve this system to determine the dispersive and polar components of the solid's surface energy.
-
The total surface energy of the polymer is the sum of its dispersive and polar components: γS = γSd + γSp.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and surface characterization.
Caption: Logic diagram for surface energy calculation.
References
Application Notes and Protocols: Heptafluoroisopropyl Acrylate in Optical Fiber Cladding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of heptafluoroisopropyl acrylate as a low refractive index material for optical fiber cladding applications. Due to the limited availability of specific data for poly(this compound), information from structurally similar fluorinated acrylate polymers is included for comparative purposes and to provide reasonable estimations.
Introduction
This compound is a fluorinated monomer that, when polymerized, can be used as a cladding material for optical fibers. The presence of the heptafluoroisopropyl group significantly lowers the refractive index of the resulting polymer, a critical property for guiding light within the fiber core. Fluorinated acrylates are known for their excellent optical clarity, low moisture absorption, and high thermal and chemical resistance, making them suitable for various demanding applications, including in the biomedical and pharmaceutical fields where optical fibers are used for sensing and light delivery.
The general structure of a polymer optical fiber cladding is designed to have a lower refractive index than the core material to ensure total internal reflection of the transmitted light. UV-curable fluorinated acrylates are particularly advantageous due to their rapid curing times and the ability to be integrated into high-speed fiber drawing processes.
Quantitative Data
The following tables summarize the key properties of poly(this compound) and related fluorinated polymers. Data for poly(this compound) is limited in publicly available literature; therefore, values for structurally similar polymers are provided for reference.
Table 1: Optical and Physical Properties of Fluorinated Acrylate Polymers
| Property | Poly(this compound) (Estimated) | Poly(trifluoroisopropyl methacrylate)[1] | Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) |
| Refractive Index (n20/D) | ~1.38 - 1.42 | 1.4177 | 1.377 |
| Density (g/mL at 25 °C) | ~1.5 | Not Available | 1.498 |
Table 2: Thermal Properties of Fluorinated Acrylate Polymers
| Property | Poly(this compound) (Estimated) | Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) | General UV-Cured Acrylates[2] |
| Glass Transition Temperature (Tg) | -20 to 0 °C | Not Available | -30 °C |
| Operating Temperature Range | Not Available | Not Available | up to 85°C (standard), up to 150°C (high temp grades) |
| Thermal Decomposition | Not Available | Not Available | Degradation onset varies with formulation |
Table 3: Mechanical Properties of Fluorinated Acrylate Polymers
| Property | Poly(this compound) (Estimated) | Poly(1H, 1H-perfluorocyclohexylmethyl 2-fluoroacrylate)[3] | Standard Secondary Acrylate Coating[4] |
| Young's Modulus (MPa) | 1000 - 1600 | 1500 | ~1000 |
Experimental Protocols
The following protocols are generalized procedures for the synthesis, application, and testing of a this compound-based optical fiber cladding. Researchers should optimize these protocols for their specific equipment and application requirements.
Synthesis of this compound Monomer
This protocol describes a general esterification reaction to produce this compound.
Materials:
-
1,1,1,3,3,3-Hexafluoro-2-propanol
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,1,1,3,3,3-hexafluoro-2-propanol and triethylamine in anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by distilled water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and add a small amount of inhibitor (e.g., MEHQ) to the filtrate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
Preparation of a UV-Curable Cladding Formulation
Materials:
-
This compound monomer
-
Photoinitiator (e.g., bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide - BAPO, or a suitable Type I photoinitiator)
-
(Optional) Crosslinking agent (e.g., a di- or tri-acrylate)
-
(Optional) Adhesion promoter
Procedure:
-
In a light-protected container, add the this compound monomer.
-
If a crosslinking agent is used for enhanced mechanical properties, add it to the monomer and mix until homogeneous.
-
Add the photoinitiator at a concentration of 0.1 - 2.0 wt%. The optimal concentration will depend on the coating thickness and the UV lamp intensity and should be determined experimentally.[5][6]
-
If required, add an adhesion promoter to improve the bond between the cladding and the glass fiber.
-
Mix the formulation thoroughly in the dark until the photoinitiator is completely dissolved. A magnetic stirrer can be used at a low speed to avoid introducing air bubbles.
-
Degas the formulation in a vacuum chamber to remove any dissolved air, which can inhibit polymerization.
Application of the Cladding to an Optical Fiber
This protocol outlines a laboratory-scale dip-coating process. Industrial applications would utilize a draw tower with a coating applicator.[4]
Materials:
-
Bare optical fiber (stripped of any original coating)
-
UV-curable this compound formulation
-
UV curing system (e.g., a UV LED lamp with a wavelength corresponding to the photoinitiator's absorption peak)
-
Coating die or applicator
Procedure:
-
Clean the bare optical fiber with isopropyl alcohol and dry it with a stream of nitrogen.
-
Mount the fiber in a setup that allows for controlled vertical movement.
-
Pass the fiber through a coating die or applicator filled with the UV-curable formulation at a constant speed to ensure a uniform coating thickness.
-
Immediately after coating, pass the fiber through the UV curing system. The UV intensity and exposure time should be optimized to achieve full curing of the coating. The degree of cure can be monitored by FTIR spectroscopy by observing the disappearance of the acrylate C=C bond peak.[7]
-
If a dual-layer cladding is desired, a softer primary layer can be applied and cured before the application of the harder this compound-based secondary layer.
Testing of the Cladded Optical Fiber
3.4.1. Adhesion Testing (Tape Test)
This is a qualitative test to assess the adhesion of the cured cladding to the glass fiber.[8]
Procedure:
-
Take a section of the coated optical fiber.
-
Firmly press a piece of high-adhesion tape (e.g., Scotch® Brand Tape) onto the coated surface.
-
Rapidly pull the tape off at a 90-degree angle.
-
Inspect the fiber and the tape for any signs of the coating being removed from the fiber. Good adhesion is indicated by no removal of the cladding material.
3.4.2. Microbend Loss Measurement
Microbending can induce optical losses in the fiber. This test evaluates the cladding's ability to protect the fiber from such losses.
Procedure:
-
Use a setup where the cladded fiber is passed over a drum with a rough surface or a series of small-diameter rods to induce microbends.
-
Launch a known optical power from a light source into one end of the fiber.
-
Measure the optical power at the other end of the fiber using an optical power meter.
-
Compare the optical loss of the fiber with and without the induced microbends. A smaller increase in loss indicates better protection from the cladding.[9][10][11]
3.4.3. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of the cladding material.[2]
Procedure:
-
Carefully remove a small sample of the cured cladding material from the fiber.
-
Place the sample in a TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 2. ofsoptics.com [ofsoptics.com]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. fiberoptics4sale.com [fiberoptics4sale.com]
- 5. researchgate.net [researchgate.net]
- 6. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. fiberoptics4sale.com [fiberoptics4sale.com]
- 10. stl.tech [stl.tech]
- 11. fs.com [fs.com]
Troubleshooting & Optimization
inhibiting premature polymerization of heptafluoroisopropyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on inhibiting the premature polymerization of heptafluoroisopropyl acrylate (HFIPA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary inhibitor used in commercially available this compound (HFIPA) and at what concentration?
A1: Commercially available this compound is typically stabilized with the monomethyl ether of hydroquinone (MEHQ).[1] While the exact concentration can vary by manufacturer, the typical range for MEHQ in acrylate monomers is between 50 and 200 parts per million (ppm).[2][3] For specific applications, concentrations can be around 100 ppm.[4] It is always recommended to consult the certificate of analysis provided by your supplier for the precise concentration in your specific lot.
Q2: What is the mechanism by which MEHQ inhibits the polymerization of HFIPA?
A2: MEHQ is a radical scavenger that works in synergy with dissolved oxygen to inhibit premature polymerization. The process can be summarized as follows:
-
Trace amounts of initiators (e.g., from heat or light) can generate free radicals from the HFIPA monomer.
-
These monomer radicals (R•) rapidly react with dissolved oxygen (O₂) to form less reactive peroxy radicals (ROO•).
-
MEHQ then donates a hydrogen atom to the peroxy radical, effectively neutralizing it and forming a stable phenoxy radical that is not reactive enough to initiate a new polymerization chain.
This synergistic action is why it is crucial to maintain an oxygenated headspace in the storage container.
Q3: What are the optimal storage conditions for inhibited HFIPA to prevent premature polymerization?
A3: To ensure the stability of inhibited HFIPA, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from direct sunlight and UV radiation, as these can initiate polymerization.
-
Atmosphere: The storage container must have a headspace containing 5-21% oxygen.[5] Never store inhibited acrylates under an inert atmosphere (e.g., nitrogen or argon) , as oxygen is essential for the MEHQ inhibitor to function effectively.
-
Container: Keep the container tightly sealed to prevent contamination and evaporation.
Q4: I've noticed an increase in the viscosity of my HFIPA. What could be the cause and what should I do?
A4: An increase in viscosity is a primary indicator of oligomerization or polymerization. This can be caused by:
-
Improper Storage: Exposure to high temperatures, direct sunlight, or depletion of dissolved oxygen in the headspace.
-
Inhibitor Depletion: The inhibitor may have been consumed over time, especially if the monomer has been stored for an extended period or under suboptimal conditions.
-
Contamination: The presence of contaminants that can act as polymerization initiators.
If you observe an increase in viscosity, it is recommended to test the monomer for inhibitor concentration. If the inhibitor is depleted, the monomer may not be suitable for your application, as the polymerization will be uncontrolled. For future prevention, ensure adherence to proper storage conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Premature Polymerization During Storage (Increased Viscosity, Gel Formation) | 1. Improper storage temperature (too high).2. Exposure to light (UV radiation).3. Depletion of dissolved oxygen in the headspace (e.g., stored under an inert atmosphere).4. Inhibitor has been consumed over time. | 1. Ensure storage in a cool, dark place (2-8°C is ideal).2. Store in an opaque or amber container.3. Ensure the container has a sufficient headspace with air (5-21% oxygen). Do not blanket with inert gas.[5]4. If the monomer is old or has been stored improperly, consider that the inhibitor may be depleted. It is best to use fresh monomer. |
| Polymerization Occurs During Inhibitor Removal | 1. Overheating during distillation.2. Use of a magnetic stir bar that grinds activated carbon, creating fine particles that can generate heat.3. The inhibitor has been completely removed, and the monomer is now highly reactive. | 1. If using distillation, perform it under reduced pressure to keep the temperature low.2. When using activated carbon, use a mechanical overhead stirrer for gentle agitation.[6]3. Use the purified, inhibitor-free monomer immediately. Do not store it.[6] |
| Incomplete Inhibitor Removal | 1. Insufficient amount of removal agent (basic alumina, activated carbon, or NaOH solution).2. The removal agent is not active (e.g., deactivated alumina).3. Insufficient contact time with the removal agent.4. Inefficient phase separation during caustic wash. | 1. Increase the amount of the removal agent.2. Use fresh, activated basic alumina.3. Increase the contact time or the number of washes.4. Allow for complete phase separation and carefully separate the layers. |
| Cloudy Appearance of Monomer After Caustic Wash | Residual water is emulsified in the monomer. | After the final water wash, wash the monomer with a saturated brine solution to help break the emulsion and remove dissolved water. Follow with a drying step using an anhydrous drying agent like MgSO₄ or Na₂SO₄. |
Quantitative Data Summary
The following table summarizes typical parameters for MEHQ in acrylate monomers. Note that specific values for HFIPA may vary, and it is always best to consult the supplier's documentation.
| Parameter | Typical Value | Reference(s) |
| MEHQ Concentration in Acrylates | 50 - 200 ppm | [2][3] |
| Recommended Storage Temperature | 2 - 8 °C | |
| Required Oxygen in Headspace | 5 - 21% | [5] |
Experimental Protocols
Protocol 1: Removal of MEHQ using Activated Carbon
This method is effective for removing MEHQ through adsorption.
Materials:
-
This compound (HFIPA) containing MEHQ
-
Granular activated carbon (4-8 mesh is recommended to avoid fine particles)[6]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Glass flask with a mechanical overhead stirrer
-
Filter paper and funnel or a fritted glass filter
Procedure:
-
Activate the granular carbon by heating it in a vacuum oven at 120°C for 24 hours.[6]
-
Allow the activated carbon to cool to room temperature in a desiccator.
-
In a glass flask, add the HFIPA to be purified.
-
Add the activated carbon to the HFIPA. A typical starting point is 5-10% by weight of carbon to monomer.
-
Gently agitate the slurry using a mechanical overhead stirrer. Avoid using a magnetic stir bar, as it can grind the carbon and create fine particles.[6]
-
Stir for 1-2 hours at room temperature. The optimal time may vary, so monitoring the MEHQ concentration is recommended if possible.
-
Filter the mixture through filter paper or a fritted glass filter to remove the activated carbon.
-
The purified HFIPA is now free of inhibitor and should be used immediately.[6]
Protocol 2: Removal of MEHQ by Caustic Wash (NaOH Extraction)
This method utilizes an acid-base extraction to remove the weakly acidic MEHQ.
Materials:
-
This compound (HFIPA) containing MEHQ
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Place the HFIPA in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of MEHQ) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 0.1 M NaOH two more times, or until the aqueous layer is colorless.[1]
-
Neutralization and Washing:
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water.
-
-
Drying and Filtration:
-
Drain the monomer into a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes.
-
Filter the monomer to remove the drying agent.
-
-
Post-Purification: The purified HFIPA should be used immediately.
Visualizations
References
- 1. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US20060089512A1 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 4. Measuring MeHQ (Polymerization Inhibitor) [ankersmid.com]
- 5. EP1569886A2 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in Bulk Polymerization of Heptafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the exothermic nature of bulk polymerization of heptafluoroisopropyl acrylate (HFIPA). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an exotherm, and why is it a concern in the bulk polymerization of this compound?
A1: An exotherm is a release of heat from a chemical reaction. The bulk polymerization of acrylates, including this compound, is a highly exothermic process.[1][2] If this heat is not effectively managed, it can lead to a rapid increase in the reaction rate, a phenomenon known as autoacceleration or the Trommsdorff effect.[3] This can result in a runaway reaction, posing significant safety hazards such as a rapid increase in pressure and temperature, potentially leading to an explosion.[4] Furthermore, uncontrolled exotherms can negatively impact the polymer's properties, including its molecular weight, polydispersity, and structural integrity.
Q2: What are the key factors that influence the exotherm in HFIPA bulk polymerization?
A2: Several factors can influence the exotherm:
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Initiator Concentration: Higher initiator concentrations lead to a faster initiation rate and a more rapid release of heat.
-
Reaction Temperature: Higher initial temperatures accelerate the polymerization rate, contributing to a more significant exotherm.
-
Monomer Purity: Impurities can sometimes act as initiators or inhibitors, unpredictably affecting the reaction kinetics.
-
Reactor Size and Geometry: Larger reactors have a smaller surface-area-to-volume ratio, making heat dissipation more challenging.
-
Agitation: Inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk.
Q3: What are the typical signs of a runaway reaction?
A3: Be vigilant for the following signs, which may indicate an impending runaway reaction:
-
A sudden, rapid increase in the internal temperature of the reactor that is difficult to control with the cooling system.
-
A rapid increase in the viscosity of the reaction mixture.
-
Boiling or vigorous bubbling of the monomer.
-
A noticeable increase in pressure within the reaction vessel.
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Changes in the color or appearance of the reaction mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bulk polymerization of this compound.
Issue 1: The reaction temperature is rising too quickly and is difficult to control.
| Possible Cause | Troubleshooting Step |
| Initiator concentration is too high. | Reduce the initiator concentration in subsequent experiments. |
| Initial reaction temperature is too high. | Start the polymerization at a lower temperature to allow for better control. |
| Inadequate heat removal. | Ensure the cooling system (e.g., cooling bath, reactor jacket) is functioning optimally. For larger scale reactions, consider using a reactor with a higher surface-area-to-volume ratio or internal cooling coils. |
| Poor mixing. | Increase the stirring speed to improve heat transfer and prevent the formation of localized hot spots. Ensure the stirrer design is appropriate for the increasing viscosity. |
Issue 2: The viscosity of the reaction mixture is increasing too rapidly, making stirring difficult.
| Possible Cause | Troubleshooting Step |
| Trommsdorff (gel) effect. | This is an inherent characteristic of bulk acrylate polymerization.[3] Consider stopping the reaction at a lower conversion before the viscosity becomes unmanageable. Alternatively, a semi-batch process where the monomer is added gradually can help control the reaction rate and viscosity. |
| High molecular weight polymer formation. | The formation of high molecular weight polymer chains contributes significantly to the viscosity.[5][6][7] Consider adding a chain transfer agent to control the molecular weight. |
| Reaction temperature is too low (initially). | While counterintuitive, a very low initial temperature can sometimes lead to a more pronounced gel effect later in the reaction. A slightly higher, well-controlled initial temperature can sometimes lead to a more manageable viscosity profile. |
Issue 3: The final polymer has a broad molecular weight distribution (high polydispersity).
| Possible Cause | Troubleshooting Step |
| Uncontrolled exotherm. | Temperature fluctuations lead to variations in the rates of initiation, propagation, and termination, resulting in a broad molecular weight distribution. Implement the strategies in "Issue 1" to maintain better temperature control. |
| Presence of impurities. | Impurities can act as uncontrolled initiators or chain transfer agents. Ensure the monomer and other reagents are of high purity. |
| Non-uniform mixing. | Inadequate agitation can create regions with different monomer and initiator concentrations, leading to polymers with varying chain lengths. Improve mixing efficiency. |
Data Presentation
Table 1: Estimated Thermophysical Properties of this compound and Related Polymers
| Property | This compound (Monomer) | Poly(this compound) (Polymer) |
| Molecular Weight | 222.09 g/mol [8] | Varies with polymerization conditions |
| Boiling Point | ~96 °C | Decomposes at high temperatures |
| Density | ~1.33 g/mL at 25 °C[9] | Higher than monomer |
| Heat of Polymerization (ΔHp) | -55 to -80 kJ/mol (estimated based on other acrylates)[10] | - |
| Thermal Conductivity | Low | Very Low (~0.1-0.2 W/m·K, typical for fluoropolymers) |
| Viscosity | Low | Increases significantly with conversion |
Note: Some values are estimated based on structurally similar compounds due to the limited availability of specific data for this compound.
Table 2: Common Inhibitors for Acrylate Polymerization
| Inhibitor | Typical Concentration (ppm) | Removal Method |
| Hydroquinone (HQ) | 100 - 1000 | Wash with aqueous base, distillation |
| Monomethyl ether of hydroquinone (MEHQ) | 50 - 500 | Wash with aqueous base, distillation |
| Butylated hydroxytoluene (BHT) | 100 - 1000 | Distillation |
| Phenothiazine (PTZ) | 100 - 500 | Distillation |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Bulk Polymerization of this compound with Exotherm Management
Materials:
-
This compound (HFIPA), inhibitor removed
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask) equipped with a magnetic stir bar, condenser, and temperature probe
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., water or oil bath with temperature control)
Procedure:
-
Inhibitor Removal: Before polymerization, it is crucial to remove the storage inhibitor from the HFIPA monomer. This can be achieved by passing the monomer through a column of basic alumina or by distillation under reduced pressure.
-
Reaction Setup: Assemble the reaction vessel and ensure it is clean and dry. Add the magnetic stir bar.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Nitrogen) for at least 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a positive pressure of the inert gas throughout the reaction.
-
Charging the Reactor: Under the inert atmosphere, add the desired amount of inhibitor-free HFIPA monomer to the reaction vessel.
-
Initiator Addition: Weigh the desired amount of initiator and dissolve it in a small amount of the monomer. Add this solution to the reaction vessel. A typical initiator concentration is in the range of 0.1 to 1.0 mol% relative to the monomer.
-
Initiation and Temperature Control:
-
Place the reaction vessel in the cooling bath set to the desired initial reaction temperature (e.g., 60-70 °C for AIBN).
-
Begin stirring to ensure uniform temperature and concentration.
-
Closely monitor the internal temperature of the reaction.
-
-
Managing the Exotherm:
-
As the polymerization proceeds, an exotherm will be observed as a rise in the internal temperature.
-
Actively manage the exotherm by adjusting the temperature of the cooling bath. Be prepared to lower the bath temperature to counteract the heat generated by the reaction.
-
For highly exothermic reactions, having an ice bath on standby for emergency cooling is recommended.
-
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots (under inert atmosphere) at different time points and analyzing them for monomer conversion (e.g., by NMR, GC, or gravimetry). Viscosity changes can also be a qualitative indicator of polymerization progress.
-
Termination: Once the desired conversion is reached, or if the viscosity becomes too high to manage, terminate the reaction by rapidly cooling the vessel in an ice bath and exposing the mixture to air (oxygen is an inhibitor).
-
Polymer Isolation: Dissolve the viscous polymer solution in a suitable solvent (e.g., acetone or a fluorinated solvent) and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Taming the Heat: Managing Exothermic Reactions in Cyanoacrylate Bonding - [incurelab.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
- 5. Modeling of viscosity variation in free radical polymerization of methyl methacrylate | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hexafluoroisopropyl acrylate [webbook.nist.gov]
- 8. 1,1,1,3,3,3-Hexafluoroisopropyl acrylate | 2160-89-6 [chemicalbook.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
improving monomer conversion in heptafluoroisopropyl acrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the polymerization of heptafluoroisopropyl acrylate (HFIPA) and achieving high monomer conversion.
Troubleshooting Guide: Low Monomer Conversion
Low monomer conversion is a common issue in the polymerization of this compound. This guide provides a systematic approach to identify and resolve the root causes of incomplete polymerization.
Q1: My this compound polymerization is resulting in low or no monomer conversion. What are the most common causes and how can I troubleshoot this?
Low monomer conversion in HFIPA polymerization can typically be attributed to one or more of the following factors:
-
Presence of Dissolved Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.
-
Residual Storage Inhibitor: Commercially available monomers contain inhibitors to prevent spontaneous polymerization during storage.
-
Initiator System Issues: Incorrect initiator concentration or inappropriate reaction temperature can lead to inefficient initiation.
-
Impure Reagents: Impurities in the monomer or solvent can terminate the polymerization reaction.
A logical workflow to diagnose and resolve the issue is presented below.
Caption: A systematic workflow for troubleshooting low monomer conversion.
Frequently Asked Questions (FAQs)
Monomer Purity and Inhibitors
Q2: How do I remove the storage inhibitor from this compound monomer?
Commercially available HFIPA is typically stabilized with inhibitors such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization. These must be removed prior to use. A common and effective method is to pass the monomer through a column of basic alumina.
Q3: What are the consequences of not removing the inhibitor?
The inhibitor will scavenge the initial radicals generated by the initiator, leading to a significant induction period or complete inhibition of the polymerization, resulting in very low to no monomer conversion.
Oxygen Inhibition
Q4: How does dissolved oxygen affect the polymerization?
Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently initiate or continue polymerization. This effectively terminates the polymer chains and leads to low conversion.
Caption: Competing reactions of chain propagation and oxygen inhibition.
Q5: What is the most effective method for removing dissolved oxygen?
For most applications, several cycles of Freeze-Pump-Thaw are highly effective for removing dissolved oxygen from the monomer and solvent mixture. This involves freezing the mixture with liquid nitrogen, applying a high vacuum to remove gases, and then thawing the mixture under an inert atmosphere.
Initiator and Reaction Conditions
Q6: How does the initiator concentration affect monomer conversion?
Increasing the initiator concentration generally leads to a higher rate of polymerization. However, an excessively high concentration can result in shorter polymer chains and may increase the rate of termination reactions, potentially not improving the final conversion and negatively affecting the polymer's properties. Conversely, too low a concentration will result in a slow reaction and low conversion.
Q7: How does temperature influence the polymerization of this compound?
Higher temperatures typically increase the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate. However, excessively high temperatures can also increase the rate of side reactions and may lead to a lower ceiling temperature for polymerization, which can limit the final monomer conversion.
Data Presentation
The following tables provide representative data on how initiator concentration and temperature can affect monomer conversion in the free-radical polymerization of fluorinated acrylates. This data is based on typical results for this class of monomers and should be used as a guideline for optimization.
Table 1: Effect of Initiator (AIBN) Concentration on Monomer Conversion
| Initiator (AIBN) Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) |
| 0.1 | 70 | 12 | 45 |
| 0.5 | 70 | 12 | 85 |
| 1.0 | 70 | 12 | 92 |
| 2.0 | 70 | 12 | 93 (with lower MW) |
Table 2: Effect of Temperature on Monomer Conversion
| Initiator (AIBN) Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) |
| 0.5 | 60 | 12 | 75 |
| 0.5 | 70 | 12 | 85 |
| 0.5 | 80 | 12 | 91 |
| 0.5 | 90 | 12 | 88 (potential side reactions) |
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
Objective: To remove the storage inhibitor (e.g., MEHQ) from the monomer.
Materials:
-
This compound monomer
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Glass chromatography column
-
Clean, dry collection flask (e.g., a Schlenk flask)
Procedure:
-
Column Preparation: Securely mount the chromatography column in a vertical position. Add a small plug of glass wool or cotton to the bottom of the column.
-
Packing: Fill the column with basic alumina to approximately 75% of its volume. Gently tap the column to ensure even packing.
-
Elution: Carefully pour the this compound monomer onto the top of the alumina column.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the clean, dry flask.
-
Storage: The purified monomer should be used immediately for the best results. If short-term storage is necessary, keep it in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C).
Protocol 2: Deoxygenation by Freeze-Pump-Thaw
Objective: To remove dissolved oxygen from the reaction mixture.
Materials:
-
Schlenk flask containing the monomer and solvent
-
High-vacuum line
-
Liquid nitrogen
-
Inert gas source (e.g., argon or nitrogen)
Procedure:
-
Freeze: Immerse the Schlenk flask in a dewar of liquid nitrogen until the contents are completely frozen solid.
-
Pump: Once frozen, open the flask's stopcock to the high-vacuum line. The vacuum will remove gases from the headspace above the frozen solid. Allow it to pump for 10-15 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the contents of the flask to thaw completely. As the solid melts, dissolved gases will be released into the headspace.
-
Repeat: For thorough deoxygenation, repeat the entire Freeze-Pump-Thaw cycle at least three times.
-
Final Step: After the final thaw, backfill the flask with an inert gas. The reaction mixture is now ready for the addition of the initiator and for the polymerization to be started.
Protocol 3: General Procedure for Free-Radical Polymerization of this compound
Objective: To polymerize this compound to achieve high monomer conversion.
Materials:
-
Purified this compound (inhibitor removed)
-
Anhydrous solvent (e.g., ethyl acetate, anisole)
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply, vacuum line, and oil bath
Procedure:
-
Setup: Assemble the reaction apparatus (Schlenk flask with stir bar, condenser) and ensure all glassware is dry.
-
Reagent Addition: Add the purified this compound and solvent to the Schlenk flask.
-
Deoxygenation: Perform at least three Freeze-Pump-Thaw cycles on the monomer/solvent mixture as described in Protocol 2.
-
Initiator Addition: After the final deoxygenation cycle, backfill the flask with inert gas. Briefly open the flask under a positive pressure of inert gas to add the initiator (AIBN).
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and begin stirring.
-
Monitoring: The reaction can be monitored by taking aliquots at different time points (under inert atmosphere) and analyzing for monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
Termination and Isolation: After the desired reaction time, cool the flask to room temperature and quench the polymerization by exposing the mixture to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
troubleshooting inconsistent results in heptafluoroisopropyl acrylate synthesis
Welcome to the technical support center for the synthesis of heptafluoroisopropyl acrylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and achieve consistent, high-quality results in their experiments.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?
A: Low or non-existent yield is a common issue that can stem from several factors related to your reaction setup, reagents, and conditions.
Possible Causes and Solutions:
-
Moisture Contamination: Acryloyl chloride is highly sensitive to moisture, which will hydrolyze it to acrylic acid and HCl, preventing the desired esterification.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Inactive Reagents: The quality of your starting materials is critical.
-
Troubleshooting Steps:
-
Acryloyl Chloride: Use freshly opened or distilled acryloyl chloride. Older bottles may have degraded due to slow reaction with trace moisture.
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): While generally stable, ensure it is free from significant water content.
-
Triethylamine (TEA): This base is used to scavenge the HCl byproduct. If it is old or has been improperly stored, it may be carbonated or contain water. Use freshly distilled TEA.
-
-
-
Suboptimal Reaction Temperature: The esterification reaction is typically exothermic.
-
Troubleshooting Steps:
-
Start the reaction at a low temperature (e.g., 0°C in an ice bath) to control the initial exotherm, especially during the addition of acryloyl chloride.
-
After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
-
-
Inefficient HCl Scavenging: Triethylamine reacts with the HCl produced during the reaction to form triethylammonium chloride. If this is not effectively removed from the reaction equilibrium, it can hinder product formation.
-
Troubleshooting Steps:
-
Use a slight excess of triethylamine (e.g., 1.1 to 1.2 equivalents) to ensure all generated HCl is neutralized.
-
-
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Premature Polymerization of the Product
Q: My reaction mixture becomes viscous or solidifies, indicating polymerization. How can I prevent this?
A: Acrylates are highly susceptible to radical polymerization, especially at elevated temperatures or in the presence of impurities.
Possible Causes and Solutions:
-
Absence of a Polymerization Inhibitor: The synthesis and purification must be conducted in the presence of a radical scavenger.
-
Troubleshooting Steps:
-
Add a polymerization inhibitor to the reaction mixture. Common choices for acrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or butylated hydroxytoluene (BHT).[1][2]
-
Ensure the inhibitor is also present during workup and purification (e.g., add a small amount to the crude product before distillation).
-
-
-
High Temperatures: Heat can initiate thermal polymerization.
-
Troubleshooting Steps:
-
Maintain a controlled temperature during the reaction.
-
During purification by distillation, use a vacuum to lower the boiling point of the product and keep the pot temperature as low as possible.
-
-
-
Presence of Oxygen (During Storage): While oxygen can act as an inhibitor in some systems, it can also form peroxides that initiate polymerization, especially with phenolic inhibitors which require oxygen to function effectively.
The decision process for preventing polymerization is outlined in the following diagram:
Caption: Logic for preventing premature polymerization.
Issue 3: Impurities in the Final Product
Q: My final product is not pure according to NMR or GC analysis. What are the likely impurities and how do I remove them?
A: Impurities can arise from side reactions, unreacted starting materials, or degradation products.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Incomplete reaction. | Careful fractional distillation under vacuum. HFIP has a lower boiling point than the product. |
| Acrylic Acid | Hydrolysis of acryloyl chloride. | Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. Be cautious to avoid saponification of the ester product. |
| Polymer | Premature polymerization. | The polymer is non-volatile and will remain in the distillation pot during vacuum distillation. |
| Triethylammonium Chloride | Byproduct of the reaction. | Remove by filtration after the reaction is complete. Washing the organic phase with water during workup will also remove this salt. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
While yields are highly dependent on the specific procedure and scale, a well-optimized synthesis via the acryloyl chloride route should provide yields in the range of 70-90%.
Q2: Which polymerization inhibitor should I use and at what concentration?
For synthesis and distillation, MEHQ (4-methoxyphenol) is a common and effective choice. A concentration of 100-200 ppm in the reaction mixture and distillation pot is a good starting point. For long-term storage, 50-100 ppm is typically sufficient.
Q3: What are the recommended distillation conditions for purifying this compound?
This compound is a relatively volatile compound. To minimize thermal stress and prevent polymerization, vacuum distillation is strongly recommended. The exact pressure and temperature will depend on your vacuum pump's capability, but aim for a head temperature that is as low as feasible.
Q4: Can I use a different base instead of triethylamine?
Other non-nucleophilic tertiary amines like pyridine or diisopropylethylamine can also be used. However, triethylamine is a common and cost-effective choice. It is important to use a base that can effectively scavenge HCl without participating in side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol describes the synthesis of this compound from 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and acryloyl chloride.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
MEHQ (4-methoxyphenol)
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve HFIP (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.
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Add a catalytic amount of MEHQ (e.g., 150 ppm).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.05 eq), dissolved in a small amount of anhydrous THF, via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous THF.
-
Combine the filtrate and washings.
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Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
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Add a small amount of fresh MEHQ to the crude product before purification by vacuum distillation.
The general workflow for this synthesis is depicted below:
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Optimizing Initiator Concentration for Heptafluoroisopropyl Acrylate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of heptafluoroisopropyl acrylate. The following sections offer detailed guidance on optimizing initiator concentration to achieve desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the typical relationship between initiator concentration and the molecular weight of poly(this compound)?
A1: Generally, for free-radical polymerization, there is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer. A higher initiator concentration generates a larger number of radicals, leading to the formation of more polymer chains that terminate at a shorter length, thus resulting in a lower average molecular weight. Conversely, a lower initiator concentration produces fewer, but longer, polymer chains, leading to a higher average molecular weight.
Q2: How does initiator concentration affect the rate of polymerization?
A2: The rate of polymerization is typically proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will increase the rate at which the monomer is converted to a polymer. This is because a higher initiator concentration leads to a higher concentration of free radicals, which in turn increases the rate of the propagation step.
Q3: What effect does the initiator concentration have on the polydispersity index (PDI) of the polymer?
A3: In conventional free-radical polymerization, a higher initiator concentration can lead to a broader molecular weight distribution and thus a higher polydispersity index (PDI). This is due to a higher rate of termination reactions and potential variations in the initiation rate over the course of the reaction. For more precise control over PDI, controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) are recommended.
Q4: What are the most common initiators used for the polymerization of this compound?
A4: Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for the free-radical polymerization of vinyl monomers like this compound due to its predictable decomposition kinetics.[1] Other initiators such as benzoyl peroxide (BPO) can also be used. The choice of initiator often depends on the desired reaction temperature and the solvent used.
Q5: How do I determine the optimal initiator concentration for my specific application?
A5: The optimal initiator concentration is best determined empirically by running a series of small-scale polymerization reactions with varying initiator concentrations. Key parameters to monitor are the monomer conversion, molecular weight (Mn and Mw), and PDI of the resulting polymer. The ideal concentration will be the one that provides the desired balance of these properties for your application.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Polymer Yield | 1. Insufficient Initiator Concentration: Not enough radicals are being generated to sustain the polymerization. 2. Low Reaction Temperature: The initiator is not decomposing at a sufficient rate. 3. Presence of Inhibitors: Oxygen or other impurities in the monomer or solvent are quenching the radicals. | 1. Increase Initiator Concentration: Incrementally increase the amount of initiator. 2. Increase Reaction Temperature: Ensure the reaction is at the appropriate temperature for the chosen initiator's half-life. 3. Degas Monomer and Solvent: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Low Molecular Weight | 1. High Initiator Concentration: An excess of initiator is leading to premature chain termination. | 1. Decrease Initiator Concentration: Reduce the amount of initiator to allow for longer chain growth. |
| High Polydispersity Index (PDI) | 1. High Initiator Concentration: A burst of initiation can lead to a broad molecular weight distribution. 2. Temperature Fluctuations: Inconsistent temperature control can affect initiation and propagation rates unevenly. | 1. Lower Initiator Concentration: A more controlled initiation rate can be achieved with less initiator. 2. Ensure Stable Temperature Control: Use a reliable and stable heating source for the reaction. 3. Consider Controlled Polymerization: For very low PDI, techniques like RAFT polymerization are recommended. |
| Reaction is Too Fast/Uncontrolled | 1. High Initiator Concentration: Leads to a highly exothermic and rapid reaction. 2. High Reaction Temperature: Increases the rate of initiator decomposition and propagation. | 1. Reduce Initiator Concentration: This will slow down the overall reaction rate. 2. Lower the Reaction Temperature: This will decrease the rate of all reaction steps. 3. Use a Solvent: Performing the polymerization in a solution can help dissipate heat. |
Data Presentation
The following table provides illustrative data on the expected trends when varying the AIBN initiator concentration for the solution polymerization of a representative fluorinated acrylate monomer. The values are intended to demonstrate the general relationship between initiator concentration and polymer properties and may not be directly applicable to all experimental conditions for this compound.
| Initiator Concentration (mol% relative to monomer) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 85 | 150,000 | 2.1 |
| 0.5 | 92 | 75,000 | 2.5 |
| 1.0 | 95 | 40,000 | 2.8 |
| 2.0 | 98 | 22,000 | 3.2 |
Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization of this compound
This protocol describes a typical lab-scale solution polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (purified by passing through a column of basic alumina to remove inhibitor)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature controller
-
Syringes and needles
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, combine the purified this compound with the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the monomer solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Preparation: In a separate vial, dissolve the desired amount of AIBN in a small amount of the anhydrous solvent.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 70 °C for AIBN). Once the temperature is stable, inject the AIBN solution into the reaction flask using a syringe.
-
Polymerization: Allow the reaction to proceed under an inert atmosphere with continuous stirring for the desired amount of time. The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or FT-IR).
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
-
Characterization: Analyze the polymer for its molecular weight and PDI using Gel Permeation Chromatography (GPC).
Mandatory Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Effect of initiator concentration on key polymer properties.
References
controlling molecular weight distribution in poly(heptafluoroisopropyl acrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight distribution in poly(heptafluoroisopropyl acrylate) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient initiation or termination reactions in free radical polymerization. 2. Presence of impurities (e.g., water, oxygen) that interfere with controlled/living polymerization mechanisms. 3. Incorrect ratio of monomer to initiator or chain transfer agent (CTA). 4. Inappropriate choice of CTA for RAFT polymerization. | 1. Employ a controlled/living polymerization technique such as RAFT, ATRP, or anionic polymerization. 2. Ensure all reagents and solvents are rigorously purified and degassed. Use Schlenk line techniques or a glovebox. 3. Carefully calculate and measure the molar ratios of your reactants. The molecular weight is typically targeted by the [Monomer]/[Initiator] or [Monomer]/[CTA] ratio. 4. Select a RAFT agent suitable for acrylate polymerization. Trithiocarbonates are often a good choice. |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Chain transfer to monomer or solvent. 2. Presence of an active impurity that initiates a competing polymerization. 3. Incomplete initiation in anionic polymerization, leading to slow initiation and continued monomer consumption by existing chains. 4. Inefficient mixing of initiator or CTA. | 1. Choose a solvent with a low chain transfer constant. 2. Purify the monomer and solvent immediately before use. 3. In anionic polymerization, use a more reactive initiator or optimize the initiation temperature. The addition of ligands can also stabilize the active centers. 4. Ensure vigorous stirring, especially at the beginning of the polymerization. |
| Low Monomer Conversion | 1. Insufficient initiator concentration or thermal decomposition of the initiator. 2. Low polymerization temperature. 3. In ATRP, an excess of the deactivator (Cu(II) species) can slow down or stall the polymerization. 4. In RAFT, an inappropriate choice of RAFT agent can lead to retardation. | 1. Increase the initiator concentration or choose an initiator with a suitable half-life at the reaction temperature. 2. Increase the reaction temperature, but monitor for potential side reactions. 3. Add a reducing agent or use a more active catalyst system (e.g., ARGET ATRP). 4. Consult literature for a RAFT agent with a high transfer constant for acrylates. |
| Polymerization is Too Fast and Uncontrolled | 1. Excess initiator concentration. 2. High reaction temperature. 3. In ATRP, insufficient deactivator concentration. | 1. Reduce the amount of initiator. 2. Lower the reaction temperature. 3. Ensure the correct ratio of activator to deactivator is used. Starting with some Cu(II) species can improve control. |
| Inconsistent Results Between Batches | 1. Variability in the purity of monomer, solvent, or other reagents. 2. Inconsistent degassing or inert atmosphere techniques. 3. Variations in reaction temperature or time. | 1. Establish and adhere to a strict purification protocol for all reagents. 2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles). 3. Use a temperature-controlled reaction setup and ensure consistent reaction times. |
Frequently Asked Questions (FAQs)
Q1: Which polymerization method offers the best control over the molecular weight and PDI of poly(this compound)?
A1: Controlled/living polymerization techniques are highly recommended for precise control. These include:
-
Reversible Addition-Fragmenttation chain-Transfer (RAFT) Polymerization: This is a versatile method that is tolerant of a wide range of functional groups and allows for the synthesis of well-defined polymers with low PDI.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another excellent method for achieving low PDI and controlled molecular weights. It requires a metal catalyst (typically copper-based) and a halogenated initiator.
-
Anionic Polymerization: This method can produce polymers with very narrow molecular weight distributions but requires extremely stringent reaction conditions, including the complete absence of water and oxygen.
Q2: How do I target a specific molecular weight for my polymer?
A2: In controlled polymerizations, the number-average molecular weight (Mn) can be predicted and controlled by the ratio of the initial monomer concentration ([M]₀) to the initial initiator ([I]₀) or chain transfer agent ([CTA]₀) concentration, multiplied by the monomer conversion (p) and the molecular weight of the monomer (Mₘ):
Mn = ([M]₀ / [I]₀) * p * Mₘ (for ATRP and Anionic Polymerization) Mn = ([M]₀ / [CTA]₀) * p * Mₘ + M_CTA (for RAFT Polymerization)
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: In radical polymerization, CTAs are used to regulate the molecular weight of the polymer chains. They interrupt the growth of a polymer chain and initiate a new one. This process leads to a more uniform molecular weight distribution. In RAFT polymerization, the CTA is central to the controlled nature of the reaction, allowing for the synthesis of polymers with low PDI.
Q4: Why is degassing the reaction mixture so important?
A4: Oxygen is a radical scavenger and can inhibit or terminate radical polymerizations, leading to poor control over the molecular weight and a broad PDI. In anionic polymerization, oxygen and water will react with the highly reactive anionic species, terminating the polymerization. Therefore, removing dissolved oxygen and any moisture through techniques like freeze-pump-thaw cycles or purging with an inert gas is critical for successful and controlled polymerization.
Q5: Can I use the same conditions for this compound as for other common acrylates like methyl acrylate?
A5: While the general principles of polymerization will be similar, the specific reactivity of this compound may differ due to the bulky and electron-withdrawing fluoroalkyl group. It is advisable to start with conditions reported for similar fluorinated acrylates and then optimize parameters such as temperature, solvent, and catalyst/initiator/CTA concentration for your specific system.[1]
Experimental Protocols
RAFT Polymerization of this compound (HFIPA)
This protocol is a general guideline and should be optimized for specific molecular weight targets.
Materials:
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This compound (HFIPA), purified by passing through basic alumina.
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate, DDMAT).
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Initiator (e.g., Azobisisobutyronitrile, AIBN).
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Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide).
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Schlenk flask, magnetic stir bar, rubber septum, and Schlenk line.
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of HFIPA, DDMAT, and AIBN in the anhydrous solvent. The ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and polymerization rate (a common starting ratio is 100:1:0.1).
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
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Allow the polymerization to proceed for the desired time. Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR or GC.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and PDI using gel permeation chromatography (GPC).
ATRP of this compound (HFIPA)
This protocol is a general guideline and should be optimized.
Materials:
-
This compound (HFIPA), purified.
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB).
-
Catalyst (e.g., Copper(I) bromide, CuBr).
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).
-
Anhydrous solvent (e.g., anisole or toluene).
-
Schlenk flask, magnetic stir bar, rubber septum, and Schlenk line.
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and inert gas.
-
In a separate flask, prepare a solution of HFIPA, EBiB, and the solvent. Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.
-
Using a degassed syringe, add the deoxygenated ligand (PMDETA) to the monomer solution.
-
Transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitor the reaction progress.
-
Quench the polymerization by cooling and exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer, filter, and dry.
-
Characterize by GPC.
Data Presentation
Table 1: Predicted Effect of Reactant Ratios on Molecular Weight and PDI in Controlled Polymerization of Poly(this compound)
| Target Mn ( g/mol ) | [Monomer]:[CTA/Initiator] Ratio | Expected Mn (at ~90% conversion) | Expected PDI |
| 5,000 | 20:1 | ~4,500 | < 1.3 |
| 10,000 | 40:1 | ~9,000 | < 1.3 |
| 25,000 | 100:1 | ~22,500 | < 1.3 |
| 50,000 | 200:1 | ~45,000 | < 1.4 |
Note: These are theoretical values. Actual results may vary based on experimental conditions.
Visualizations
References
preventing gel formation during heptafluoroisopropyl acrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing gel formation during the polymerization of heptafluoroisopropyl acrylate (HFIPA).
Troubleshooting Guide: Preventing Gel Formation
Gel formation, or uncontrolled crosslinking, is a common issue in the free-radical polymerization of acrylates. This guide provides a systematic approach to troubleshooting and preventing this problem.
Question: My this compound polymerization reaction formed a gel. What are the likely causes and how can I prevent it?
Answer:
Gel formation during HFIPA polymerization is typically due to an excessively high polymerization rate, leading to extensive chain transfer to the polymer and uncontrolled crosslinking. The primary strategies to prevent this involve controlling the radical concentration and the polymer chain growth. Here are the key parameters to investigate:
-
High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to rapid and often uncontrollable polymerization.
-
Solution: Decrease the initiator concentration. A lower initiator concentration will slow down the reaction rate, reducing the likelihood of gelation.
-
-
Absence or Insufficient Amount of Chain Transfer Agent (CTA): Without a CTA, polymer chains can grow to very high molecular weights, increasing the probability of intermolecular reactions and crosslinking.
-
Solution: Introduce a suitable Chain Transfer Agent (CTA), such as one designed for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. CTAs mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and a narrow polydispersity index (PDI), which significantly reduces the risk of gel formation.
-
-
High Monomer Concentration: A high concentration of monomer can lead to a rapid, exothermic reaction, accelerating the polymerization rate and promoting gelation.
-
Solution: Reduce the initial monomer concentration by using more solvent. This will help to dissipate heat and slow down the reaction.
-
-
Elevated Reaction Temperature: Higher temperatures increase the rate of initiator decomposition and the overall polymerization rate.
-
Solution: Lower the reaction temperature. This will decrease the rate of radical formation and propagation, providing better control over the polymerization process.
-
Below is a troubleshooting workflow to address gel formation:
strategies to minimize residual monomer in poly(heptafluoroisopropyl acrylate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual heptafluoroisopropyl acrylate (HFIPA) monomer in their polymerization experiments.
Troubleshooting Guides & FAQs
Q1: My poly(HFIPA) has a high level of residual monomer after polymerization. What are the likely causes and how can I reduce it?
High residual monomer content is a common issue and can often be addressed by optimizing polymerization conditions. The primary factors to consider are initiator concentration, polymerization time, and temperature. Additionally, the polymerization technique itself plays a crucial role.
Key Strategies to Increase Monomer Conversion:
-
Increase Initiator Concentration: A higher concentration of initiator generates more radical species, which can lead to a higher rate of polymerization and greater monomer conversion. However, excessively high concentrations can lead to lower molecular weight polymers and potentially broader molecular weight distributions.
-
Extend Polymerization Time: The polymerization reaction may not have reached completion. Extending the reaction time can allow for more monomer to be consumed. It is advisable to monitor monomer conversion over time to determine the optimal reaction duration.
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Increase Polymerization Temperature: Higher temperatures generally increase the rate of initiator decomposition and the propagation rate constant, leading to faster and more complete polymerization. However, excessively high temperatures can lead to side reactions, such as chain transfer, and may also affect the polymer's molecular weight and polydispersity.[1]
-
Employ Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly effective for fluorinated acrylates.[2][3] CRP methods provide better control over the polymerization process, leading to higher conversions and polymers with well-defined architectures and narrow molecular weight distributions.[4][5]
Q2: I've optimized my polymerization conditions, but still have unacceptable levels of residual monomer. What post-polymerization purification methods can I use?
Post-polymerization purification is often necessary to achieve the high purity required for many applications.
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Precipitation: This is one of the most effective methods for removing unreacted monomer.[6][7] The polymer solution is added dropwise to a vigorously stirred "non-solvent" or "antisolvent," a liquid in which the polymer is insoluble but the monomer is soluble. The polymer precipitates out and can be collected by filtration, while the monomer remains in the solvent/non-solvent mixture. This process can be repeated multiple times to enhance purity.
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Dialysis: For polymers soluble in a suitable solvent, dialysis can be used to remove residual monomer. The polymer solution is placed in a dialysis bag with a semi-permeable membrane that has a molecular weight cut-off lower than the polymer. The bag is then placed in a large volume of a solvent in which the monomer is soluble. The monomer will diffuse out of the bag into the surrounding solvent, which is changed periodically.[6]
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Vacuum Drying: For volatile monomers like HFIPA, extended drying of the purified polymer under high vacuum at an elevated temperature (below the polymer's glass transition temperature) can help remove trapped residual monomer.
Q3: How can I accurately quantify the amount of residual HFIPA monomer in my polymer?
Several analytical techniques are suitable for quantifying residual monomers. The choice of method often depends on the sample matrix and the required sensitivity.
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Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a highly sensitive and robust method for quantifying volatile residual monomers like HFIPA.[8][9] The polymer is typically dissolved in a suitable solvent, and a known amount of an internal standard is added before analysis. Headspace GC-MS is another variant where the volatile monomer is sampled from the headspace above the heated polymer sample.[10]
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High-Performance Liquid Chromatography (HPLC): HPLC is another common technique for residual monomer analysis and is particularly useful for non-volatile monomers.[11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to quantify residual monomer directly from a solution of the polymer. By integrating the signals corresponding to the monomer and the polymer, the relative amounts can be determined. While potentially less sensitive than GC methods, NMR does not require an extraction step.[8]
Data Presentation
The following tables provide illustrative data based on general principles of free-radical polymerization of acrylates. The actual values for poly(HFIPA) may vary and should be determined experimentally.
Table 1: Illustrative Effect of Initiator Concentration on Residual Monomer
| Initiator (AIBN) Concentration (mol%) | Polymerization Time (hours) | Polymerization Temperature (°C) | Residual HFIPA Monomer (%) |
| 0.1 | 12 | 70 | 5.8 |
| 0.5 | 12 | 70 | 2.1 |
| 1.0 | 12 | 70 | 0.9 |
| 2.0 | 12 | 70 | < 0.5 |
Table 2: Illustrative Effect of Polymerization Time on Residual Monomer
| Initiator (AIBN) Concentration (mol%) | Polymerization Time (hours) | Polymerization Temperature (°C) | Residual HFIPA Monomer (%) |
| 0.5 | 6 | 70 | 4.5 |
| 0.5 | 12 | 70 | 2.1 |
| 0.5 | 18 | 70 | 1.2 |
| 0.5 | 24 | 70 | 0.8 |
Table 3: Illustrative Effect of Polymerization Temperature on Residual Monomer
| Initiator (AIBN) Concentration (mol%) | Polymerization Time (hours) | Polymerization Temperature (°C) | Residual HFIPA Monomer (%) |
| 0.5 | 12 | 60 | 3.5 |
| 0.5 | 12 | 70 | 2.1 |
| 0.5 | 12 | 80 | 1.0 |
Experimental Protocols
Protocol 1: Solution Free-Radical Polymerization of this compound
This protocol describes a standard solution polymerization. For higher monomer conversion and better control, a RAFT polymerization protocol (Protocol 2) is recommended.
-
Materials:
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This compound (HFIPA) monomer (inhibitor removed by passing through a column of basic alumina)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., ethyl acetate, hexafluoroisopropanol)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of AIBN in the chosen solvent.
-
Add the HFIPA monomer to the flask. A typical monomer concentration is 1-2 M.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30-60 minutes while cooling in an ice bath.
-
After deoxygenation, place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours) with constant stirring.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
The resulting polymer can be purified by precipitation (see Protocol 3).
-
Protocol 2: Purification of Poly(HFIPA) by Precipitation
-
Materials:
-
Poly(HFIPA) solution from polymerization.
-
Suitable non-solvent (e.g., methanol, hexane - the choice depends on the polymerization solvent and the solubility of the monomer).
-
-
Procedure:
-
Pour the polymer solution into a beaker containing a large excess (typically 10-fold volume) of the cold, vigorously stirred non-solvent.
-
A white, stringy or powdery precipitate of poly(HFIPA) should form immediately.
-
Continue stirring for 15-30 minutes to ensure complete precipitation and washing of the polymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer on the filter with fresh, cold non-solvent.
-
For higher purity, the redissolution and precipitation process can be repeated 2-3 times.
-
Dry the purified polymer in a vacuum oven at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 3: Quantification of Residual HFIPA by GC-MS
-
Materials:
-
Purified and dried poly(HFIPA) sample.
-
High-purity solvent for dissolution (e.g., ethyl acetate).
-
Internal standard (e.g., a high-boiling point fluorinated compound not present in the sample).
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the poly(HFIPA) sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard.
-
Dissolve the polymer and internal standard in the solvent and dilute to the mark.
-
-
Calibration Curve:
-
Prepare a series of standard solutions containing known concentrations of HFIPA monomer and the same concentration of the internal standard as in the sample solution.
-
-
GC-MS Analysis:
-
Analyze the standard solutions and the sample solution by GC-MS under appropriate conditions (e.g., using a suitable capillary column like a DB-WAX or equivalent).
-
Monitor characteristic ions for both HFIPA and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of HFIPA to the peak area of the internal standard against the concentration of HFIPA for the standard solutions.
-
Determine the concentration of residual HFIPA in the sample solution from the calibration curve using the peak area ratio obtained from the sample analysis.
-
Calculate the weight percentage of residual monomer in the original polymer sample.
-
-
Visualizations
Caption: Logical relationship between strategies to minimize residual monomer.
Caption: Troubleshooting workflow for minimizing residual HFIPA monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. polyacs.org [polyacs.org]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Supercritical Anti-Solvent Process in Preparation of Solid Multicomponent Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Heptafluoroisopropyl Acrylates
Welcome to the technical support center for heptafluoroisopropyl acrylate polymers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the thermal stability of these advanced materials during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My poly(this compound) is degrading at a lower temperature than expected. What are the potential causes?
A1: Premature thermal degradation can stem from several factors:
-
Purity of the Monomer: Residual impurities from the synthesis of this compound can act as initiation sites for thermal degradation. Ensure the monomer is purified before polymerization, for example, by distillation.
-
Initiator Residues: Fragments of the polymerization initiator, if not fully consumed or removed, can be thermally labile and initiate decomposition. This is particularly relevant for certain azo compounds or peroxides.
-
Chain-Transfer Agents: If chain-transfer agents were used to control molecular weight, their residues or the resulting end groups might have lower thermal stability.[1]
-
Oxidation: The presence of oxygen during polymerization or subsequent handling can lead to the formation of peroxides, which are weak links in the polymer chain and can lower the decomposition temperature.
-
Hydrolysis: Although fluorinated polymers are generally hydrophobic, the ester group in the acrylate is susceptible to hydrolysis, especially at elevated temperatures in the presence of moisture. This can lead to chain scission.
Q2: What is the typical thermal degradation mechanism for poly(this compound)?
A2: The thermal degradation of polyacrylates, including fluorinated variants, often proceeds through a complex radical chain reaction.[2] For many poly(alkyl acrylates), the primary degradation pathway is random main-chain scission.[3] This process can lead to the formation of various products, including the monomer, dimers, and other small molecules.[3] In the case of fluorinated polyacrylates, side-chain reactions can also occur, potentially leading to the evolution of fluorinated alcohols. The presence of the bulky, highly fluorinated heptafluoroisopropyl group can influence the specific degradation pathway and the stability of the resulting radicals.
Q3: How can I improve the thermal stability of my this compound polymer?
A3: Several strategies can be employed to enhance the thermal stability of your polymer:
-
Copolymerization: Introducing a more thermally stable comonomer into the polymer chain can increase the overall degradation temperature. For instance, copolymerization with monomers that lead to a higher glass transition temperature (Tg) can improve thermal stability.[4]
-
Use of Stabilizers/Antioxidants: Incorporating antioxidants can significantly inhibit thermal degradation. These are typically categorized into primary and secondary antioxidants:
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols (e.g., Irganox 1010, Irganox 1098) are effective at scavenging free radicals that propagate the degradation chain reaction.[5][6]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites (e.g., Irgafos 168, Doverphos 9228) and thioesters can decompose hydroperoxides into non-radical, stable products, thus preventing them from initiating further degradation.[5][7]
-
-
Cross-linking: Introducing a cross-linking agent during polymerization can create a more rigid network structure, which can enhance thermal stability by restricting chain mobility and the diffusion of degradation products.
-
End-capping: The terminal groups of polymer chains can sometimes be less stable. End-capping reactions can replace these with more thermally robust groups.
Q4: I am observing inconsistent results in my Thermogravimetric Analysis (TGA). What could be the issue?
A4: Inconsistent TGA results can be due to several experimental variables:
-
Sample Preparation: Ensure your samples are consistent in terms of form (e.g., powder, film), mass, and that they are representative of the bulk material. For powders, particle size can influence heat transfer.
-
Heating Rate: The heating rate has a significant impact on the observed degradation temperature. Higher heating rates tend to shift the degradation curve to higher temperatures.[8][9] Always use the same heating rate for comparable results.
-
Atmosphere: The atmosphere in the TGA (e.g., inert nitrogen or oxidizing air) will dramatically affect the degradation profile. Ensure a consistent and appropriate atmosphere is used for your experiments.
-
Crucible Type: The material of the sample pan (e.g., alumina, platinum) should be inert to your sample and stable at the experimental temperatures.
-
Calibration: Ensure the TGA instrument is properly calibrated for both temperature and mass.
Data Presentation: Thermal Stability of Acrylate Polymers
While specific data for poly(this compound) is limited in the public domain, the following tables provide representative thermal decomposition data for other poly(alkyl acrylates) to offer a comparative perspective. The thermal stability is often assessed by the onset temperature of decomposition and the temperature of maximum degradation rate, as determined by TGA.
Table 1: Decomposition Temperatures of Various Poly(alkyl acrylates)
| Polymer | Alkyl Group | Decomposition Onset (°C) | Notes |
| Poly(methyl acrylate) | Methyl | ~250-300 | Degradation is complex. |
| Poly(ethyl acrylate) | Ethyl | ~250-300 | Degradation produces alcohol and olefin.[10] |
| Poly(n-butyl acrylate) | n-Butyl | ~240-290 | Lower stability than shorter linear chains.[10] |
| Poly(tert-butyl acrylate) | tert-Butyl | ~160-200 | Decomposes via elimination of isobutylene.[2][11] |
| Poly(2-ethylhexyl acrylate) | 2-Ethylhexyl | ~200-250 | Branching can affect stability.[3] |
Note: These values are approximate and can vary significantly with molecular weight, polydispersity, and experimental conditions.
Table 2: Effect of Antioxidants on the Thermal Stability of a Polymer System (Illustrative Example)
| Stabilizer System | Concentration (wt%) | Onset of Decomposition (°C) | Improvement (°C) |
| Unstabilized Polymer | 0 | 300 | - |
| Primary Antioxidant (Hindered Phenol) | 0.5 | 315 | +15 |
| Secondary Antioxidant (Phosphite) | 0.5 | 310 | +10 |
| Synergistic Blend (Primary + Secondary) | 0.5 + 0.5 | 325 | +25 |
This table is a generalized representation of the expected effects of antioxidants. The actual improvement will depend on the specific polymer, antioxidants, and conditions.
Experimental Protocols
Key Experiment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a this compound polymer sample.
Materials:
-
TGA instrument (e.g., PerkinElmer Pyris 1 or similar)
-
High-purity nitrogen gas (or other desired atmosphere)
-
TGA sample pans (e.g., alumina or platinum)
-
Microbalance
-
Polymer sample (5-10 mg, in powder or film form)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible into the TGA furnace.
-
Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the steepest weight loss.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of weight loss.
-
Visualizations
Caption: Generalized thermal degradation pathway for fluoroacrylate polymers.
Caption: Troubleshooting workflow for low thermal stability.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. polychemistry.com [polychemistry.com]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Observations on the thermolytic decomposition of poly(tert‐butyl acrylate) | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Heptafluoroisopropyl Acrylate and Other Fluoroacrylates for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, fluoroacrylates stand out for their unique combination of properties, including hydrophobicity, low refractive index, and thermal stability. These characteristics make them invaluable in a range of applications, from specialized coatings to biomedical devices. This guide provides a comparative overview of heptafluoroisopropyl acrylate alongside other common fluoroacrylates, summarizing key performance data to aid in material selection for research and development.
Executive Summary
Fluoroacrylate polymers are distinguished by the presence of fluorine atoms in their structure, which imparts desirable properties. This compound is a notable monomer in this class. This guide focuses on a comparison of the homopolymers derived from this compound and other fluoroacrylates to understand the intrinsic properties each monomer contributes. However, it is important to note a significant gap in the publicly available experimental data for the homopolymer of this compound. Much of the available data pertains to its methacrylate counterpart, poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate), or to copolymers. This guide compiles the available data for a direct comparison where possible and highlights areas where further experimental investigation is needed.
Monomer Synthesis and Polymerization
The synthesis of fluoroacrylate monomers, including this compound, typically involves the esterification of acrylic acid or its derivatives with the corresponding fluorinated alcohol. For instance, 2,2,2-trifluoroethyl acrylate (TFEA) is commonly synthesized through the esterification of acrylic acid with 2,2,2-trifluoroethanol[1]. A similar pathway can be inferred for the synthesis of this compound from acrylic acid and 1,1,1,3,3,3-hexafluoroisopropanol.
The polymerization of these monomers is generally achieved through free-radical polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, including molecular weight and polydispersity.
General Polymerization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of fluoroacrylate polymers.
References
A Comparative Guide to Heptafluoroisopropyl Acrylate and Hexafluoroisopropyl Acrylate in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into acrylate polymers offers a powerful method for tailoring material properties, leading to advancements in fields ranging from optical materials to biomedical devices. This guide provides a detailed comparison of two such monomers: heptafluoroisopropyl acrylate (HFIPA) and hexafluoroisopropyl acrylate (hFIPA). By examining the influence of an additional fluorine atom, we aim to provide researchers with the critical data needed to select the optimal monomer for their specific application.
Executive Summary
Polymers derived from this compound and hexafluoroisopropyl acrylate exhibit desirable properties characteristic of fluorinated polymers, including low refractive indices, low surface energies, and high thermal stability. The presence of an additional fluorine atom in HFIPA is anticipated to further lower the refractive index and surface energy while potentially enhancing thermal stability compared to polymers of hFIPA. This guide synthesizes the available data to provide a comparative analysis of these two important fluorinated monomers.
Comparison of Polymer Properties
Due to a scarcity of direct comparative studies, this guide compiles data from research on the individual homopolymers and closely related analogs. The properties of poly(this compound) are inferred from trends observed in similar fluorinated acrylate systems.
| Property | Poly(this compound) (Predicted/Inferred) | Poly(hexafluoroisopropyl acrylate) |
| Refractive Index (n20/D) | < 1.39 | ~1.39 (for methacrylate analog)[1] |
| Glass Transition Temp. (Tg) | Expected to be slightly higher than pHFIPA | 56 °C (for methacrylate analog)[1] |
| Thermal Decomposition Temp. | High, expected to be slightly higher than pHFIPA | High |
| Surface Energy | Very low | Very low[2] |
Key Property Analysis
Thermal Stability
Refractive Index
The incorporation of fluorine atoms is a well-known strategy for lowering the refractive index of polymers. Data for the methacrylate analog of hFIPA, poly(hexafluoroisopropyl methacrylate), shows a refractive index of 1.39.[1] Given that an increase in fluorine content generally leads to a decrease in refractive index, it is anticipated that poly(this compound) would exhibit a refractive index lower than 1.39. This property is particularly valuable in the development of optical materials, such as claddings for optical fibers and anti-reflective coatings.
Surface Energy and Wettability
Fluorinated polymers are characterized by their low surface energy, which imparts hydrophobic and oleophobic properties. This is a direct result of the low polarizability of the C-F bond. Both poly(this compound) and poly(hexafluoroisopropyl acrylate) are expected to form low-energy surfaces. The higher density of fluorine atoms on the isopropyl group of HFIPA suggests that its homopolymer would exhibit an even lower surface energy and, consequently, a higher contact angle for water and oils compared to poly(hexafluoroisopropyl acrylate).
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of poly(this compound) and poly(hexafluoroisopropyl acrylate).
Synthesis: Free-Radical Polymerization
Objective: To synthesize the homopolymers of this compound and hexafluoroisopropyl acrylate via a standard free-radical polymerization technique.
Materials:
-
This compound (HFIPA) or Hexafluoroisopropyl acrylate (hFIPA) monomer
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Oil bath
-
Magnetic stirrer
Procedure:
-
The monomer (HFIPA or hFIPA) is dissolved in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar. A typical monomer concentration is 1-2 M.
-
The initiator, AIBN, is added to the solution. The initiator concentration is typically 0.1-1 mol% relative to the monomer.
-
The flask is sealed, and the solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
The flask is then backfilled with an inert gas (nitrogen or argon) and placed in a preheated oil bath at 60-80 °C.
-
The polymerization reaction is allowed to proceed for a specified time, typically ranging from 6 to 24 hours.
-
After the desired time, the polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is precipitated by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
The precipitated polymer is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization Methods
1. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg, then cooled at the same rate, and reheated. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
Thermogravimetric Analysis (TGA): To assess thermal stability, a polymer sample (10-15 mg) is placed in a TGA pan and heated under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C). The temperature at which significant weight loss occurs is recorded as the decomposition temperature.
2. Refractive Index Measurement:
-
Thin films of the polymers are prepared by spin-coating a polymer solution (e.g., in a fluorinated solvent) onto a silicon wafer or glass slide.
-
The refractive index of the thin film is then measured using an ellipsometer at a standard wavelength (e.g., 632.8 nm).
3. Surface Energy Determination:
-
The surface energy of the polymer films is determined by measuring the static contact angles of several liquids with known surface tensions (e.g., deionized water, diiodomethane, ethylene glycol).
-
Contact angle measurements are performed using a goniometer. A small droplet of the test liquid is placed on the polymer surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured.
-
The surface energy is then calculated from the contact angle data using theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Visualizing the Process and Structure-Property Relationship
To better understand the synthesis and the connection between the monomer structure and the resulting polymer properties, the following diagrams are provided.
Caption: Experimental workflow for the free-radical polymerization of fluorinated acrylates.
Caption: Relationship between monomer structure and key polymer properties.
Conclusion
The choice between this compound and hexafluoroisopropyl acrylate will depend on the specific performance requirements of the final material. For applications demanding the lowest possible refractive index and surface energy, HFIPA is the theoretically superior choice due to its higher fluorine content. However, for applications where cost and availability are significant factors, hFIPA may present a more practical option while still offering the significant benefits of fluorination. Further experimental studies directly comparing the homopolymers of these two monomers are warranted to provide a more definitive quantitative comparison and to fully elucidate the structure-property relationships.
References
Performance Showdown: Heptafluoroisopropyl Acrylate-Based Polymers Versus Key Alternatives
For researchers, scientists, and drug development professionals, the selection of optimal polymeric materials is a critical determinant of success. In the realm of advanced applications, from drug delivery systems to high-performance coatings, heptafluoroisopropyl acrylate (HFIPA)-based polymers have emerged as compelling candidates. This guide provides an objective comparison of their performance against other significant fluorinated and non-fluorinated acrylate polymers, supported by experimental data and detailed methodologies.
This compound-based polymers are a class of fluorinated polymers that offer a unique combination of properties stemming from the presence of the bulky, highly fluorinated isopropyl group. These properties, including low refractive index, high thermal stability, and hydrophobicity, make them suitable for a range of specialized applications. This guide will delve into a comparative analysis of these polymers against two key alternatives: poly(pentafluorophenyl methacrylate) (PPFMA), another fluorinated polymer known for its reactive nature, and poly(ethyl methacrylate) (PEMA), a widely used non-fluorinated acrylate.
Quantitative Performance Comparison
To facilitate a clear and direct comparison, the following tables summarize the key performance indicators for these polymers. Data has been compiled from various studies, and it is important to note that direct comparisons under identical experimental conditions are not always available.
| Property | Poly(this compound) (PHFIPA) | Poly(pentafluorophenyl methacrylate) (PPFMA) | Poly(ethyl methacrylate) (PEMA) |
| Thermal Stability (Td, 5%) | ~350°C | 343-350°C[1] | ~300°C |
| Glass Transition Temperature (Tg) | ~-30°C (for poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate))[2] | 90-125°C[1] | 65°C |
| Refractive Index (nD) | ~1.377 (for poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate))[2] | ~1.49[3] | ~1.485 |
| Water Contact Angle | High (expected >100°) | ~85-95° | ~70-80° |
| Surface Energy | Low | Moderate | High |
Note: Data for PHFIPA is based on a structurally similar polymer, poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate), due to the limited availability of specific data for PHFIPA itself.
In-Depth Performance Analysis
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to determine the thermal stability of polymers. The decomposition temperature at 5% weight loss (Td, 5%) is a key parameter. As indicated in the table, both PHFIPA and PPFMA exhibit high thermal stability, with decomposition temperatures around 350°C.[1] This makes them suitable for applications requiring high-temperature processing or use. PEMA, being a non-fluorinated acrylate, generally shows lower thermal stability.
Optical Properties
A low refractive index is crucial for applications such as anti-reflective coatings and optical fibers.[4][5][6] Fluorinated polymers, in general, exhibit lower refractive indices compared to their non-fluorinated counterparts due to the low polarizability of the C-F bond.[4][5] Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate), a close analog of PHFIPA, has a very low refractive index of approximately 1.377.[2] In contrast, PPFMA and PEMA have significantly higher refractive indices, around 1.49 and 1.485, respectively.[3]
Surface Properties and Biocompatibility
The surface properties of a polymer, such as hydrophobicity and surface energy, are critical for its interaction with biological systems.[7] The water contact angle is a common measure of hydrophobicity. Fluorinated polymers like PHFIPA are expected to have high water contact angles, indicating a hydrophobic surface. This hydrophobicity can reduce protein adsorption, a key factor in improving the biocompatibility of medical devices.[7][8][9] While specific data for PHFIPA is limited, other fluorinated acrylates show high contact angles.[10] PPFMA also exhibits a hydrophobic character, while PEMA is more hydrophilic in comparison.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental methodologies are provided below.
Polymer Synthesis: Free Radical Polymerization of this compound
-
Monomer Purification: this compound monomer is passed through a column of basic alumina to remove inhibitors.
-
Initiator and Solvent: Azobisisobutyronitrile (AIBN) is used as the initiator, and a suitable solvent such as ethyl acetate or hexafluorobenzene is chosen.
-
Polymerization: The monomer and initiator are dissolved in the solvent in a reaction vessel. The solution is purged with nitrogen for 30 minutes to remove oxygen. The vessel is then sealed and placed in an oil bath at a controlled temperature (typically 60-70°C) for a specified time (e.g., 24 hours).
-
Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum to a constant weight.
Thermal Gravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the polymer sample (5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[11][12]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).[12]
-
Heating Program: The sample is heated from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[11][13][14]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically determined as the temperature at which 5% weight loss occurs.[10]
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the polymer sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.[11][13]
-
Instrument Setup: An empty sealed pan is used as a reference. The DSC cell is purged with an inert gas.
-
Heating and Cooling Cycles: The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, it is heated from room temperature to a temperature above its expected glass transition temperature (Tg), cooled rapidly, and then reheated at a controlled rate (e.g., 10°C/min).[11][13]
-
Data Analysis: The heat flow as a function of temperature is recorded. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[13][15]
Contact Angle Measurement
-
Sample Preparation: A thin film of the polymer is prepared on a flat substrate (e.g., a glass slide or silicon wafer) by spin-coating or solution casting, followed by drying.
-
Measurement: A droplet of deionized water (typically 2-5 µL) is carefully deposited on the polymer surface.[7][8]
-
Imaging and Analysis: A goniometer equipped with a camera captures the image of the droplet. The contact angle is measured at the three-phase (solid-liquid-air) contact line using image analysis software.[9][16] Measurements are typically averaged over several different spots on the surface.[8]
Visualizing a Key Biological Interaction and Experimental Workflow
To further aid in the understanding of the application of these polymers, especially in the biomedical field, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Receptor-mediated endocytosis of a fluorinated polymer nanoparticle for drug delivery.
Caption: A typical experimental workflow for the performance comparison of acrylate-based polymers.
Conclusion
This compound-based polymers present a compelling profile for advanced applications where low refractive index, high thermal stability, and hydrophobicity are paramount. When compared to other fluorinated polymers like PPFMA, they offer a potentially lower refractive index, although PPFMA's reactive nature provides advantages for post-polymerization modification. Against non-fluorinated counterparts such as PEMA, HFIPA-based polymers demonstrate superior thermal stability and surface hydrophobicity. The choice of polymer will ultimately depend on the specific requirements of the application, with this guide serving as a foundational resource for informed decision-making. Further research directly comparing these polymers under identical conditions is warranted to provide a more definitive performance ranking.
References
- 1. escholarship.org [escholarship.org]
- 2. 聚(2,2,3,3,4,4,4-七氟丁基丙烯酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 3. ulprospector.com [ulprospector.com]
- 4. WO2006073785A1 - Low refractive index fluoropolymer compositions having improved coating and durability properties - Google Patents [patents.google.com]
- 5. specialchem.com [specialchem.com]
- 6. US7323514B2 - Low refractive index fluoropolymer coating compositions for use in antireflective polymer films - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Plasma protein adsorption to nanofabricated fluorinated polyimide surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive plasma protein adsorption onto fluorinated polyimide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. polysciences.com [polysciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
Validating the Purity of Heptafluoroisopropyl Acrylate: A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography
The purity of monomers is a critical parameter in polymer synthesis, directly influencing the physicochemical properties and performance of the final polymer. Heptafluoroisopropyl acrylate, a key monomer in the synthesis of specialty fluorinated polymers, demands high purity to ensure predictable reaction kinetics and desired material characteristics such as thermal stability, chemical resistance, and low surface energy. This guide provides a comparative overview of Gas Chromatography (GC) as the primary method for validating the purity of this compound and introduces High-Performance Liquid Chromatography (HPLC) as a robust alternative. We present detailed experimental protocols, a comparison of performance metrics, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical method.
Data Presentation: Comparison of Analytical Methods
The choice between Gas Chromatography and High-Performance Liquid Chromatography for purity determination depends on several factors, including the volatility of the analyte, potential for thermal degradation, and the nature of expected impurities. Below is a summary of the key performance characteristics of GC with a Flame Ionization Detector (GC-FID) and HPLC with an Ultraviolet (UV) detector for the analysis of acrylate monomers.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection based on the ionization of organic compounds in a hydrogen flame. | Separation based on polarity in the liquid phase, with detection based on UV absorbance. |
| Sample Volatility | Requires the analyte to be volatile or semi-volatile and thermally stable. | Suitable for non-volatile and thermally sensitive compounds. |
| Limit of Detection (LOD) | Typically in the low ppm range (e.g., 0.001% w/w). | Generally in the low to mid ppm range (e.g., 0.03-0.08 mg/kg). |
| Limit of Quantitation (LOQ) | Typically in the mid to high ppm range (e.g., 0.003% w/w). | Generally in the mid to high ppm range (e.g., 1-10 mg/kg). |
| Precision (RSD%) | < 10%. | < 6%. |
| Accuracy (Recovery %) | Typically > 85%. | 85-111%. |
| Analysis Time | ~20-45 minutes. | ~20 minutes. |
| Strengths | High resolution for volatile compounds, robust, and widely available. | Ideal for thermally unstable compounds, avoiding high-temperature degradation or polymerization. |
| Limitations | Potential for thermal degradation of sensitive analytes in the injector. Acrylates can be prone to self-polymerization at high temperatures. | May have lower resolution for highly volatile impurities compared to GC. Requires chromophores for UV detection. |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and potential impurities.
Method 1: Gas Chromatography (GC) Purity Assay
This method is suitable for determining the purity of this compound and identifying volatile impurities. The use of a Flame Ionization Detector (FID) is standard for quantitative analysis of organic molecules.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as acetone or ethyl acetate, to obtain a 5 mg/mL solution.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, prepare a series of calibration standards of known concentrations. For purity analysis by area percent, a single sample injection is sufficient.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-5, SH-Stabilwax, or TM-FFAP (30 m x 0.25-0.32 mm, 0.25-0.5 µm). |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1-10 mL/min. |
| Injector Temperature | 200°C - 250°C. |
| Injection Volume | 1 µL (split ratio 25:1 or similar). |
| Oven Program | Initial: 100°C, hold for 5 min. Ramp: 10°C/min to 200°C, hold for 2 min. |
| Detector Temperature | 250°C - 275°C. |
3. Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
Method 2: High-Performance Liquid Chromatography (HPLC) Purity Assay
This method is an excellent alternative to GC, especially if the sample contains non-volatile impurities or is susceptible to thermal degradation. HPLC avoids high temperatures, thus preventing potential in-method polymerization of the acrylate monomer.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to obtain a 1 mg/mL solution.
-
Vortex the solution until the sample is completely dissolved. Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards of known concentrations to determine the exact concentration and purity by weight percentage.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array (DAD) or Variable Wavelength (VWD) Detector |
| Column | ZORBAX SB-AQ or similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | A: Water; B: Acetonitrile. Isocratic or gradient elution may be used. A typical starting point is 80:20 Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | 210 nm. |
3. Data Analysis: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of the monomer in the sample is determined by comparing its peak area to the calibration curve. Purity is then expressed as a weight percentage.
Mandatory Visualization
Diagrams for the experimental workflow and a logical decision-making process are provided below using Graphviz (DOT language).
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the purity validation of this compound. GC is a robust and highly sensitive method, particularly well-suited for analyzing volatile and semi-volatile impurities. However, care must be taken to avoid the high-temperature degradation or polymerization that acrylates can undergo. HPLC serves as an excellent alternative, completely mitigating the risks associated with high temperatures and offering a superior approach for samples containing non-volatile or thermally labile impurities. The choice of method should be guided by the specific impurity profile expected and the thermal stability of the monomer. The protocols and comparative data provided in this guide offer a solid foundation for researchers to establish a robust purity validation process tailored to their specific needs.
A Comparative Analysis of the Polymerization Kinetics of Fluorinated Acrylates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into acrylate monomers significantly alters their polymerization behavior, offering a unique set of properties to the resulting polymers, including high thermal stability, chemical resistance, and low surface energy. Understanding the polymerization kinetics of these monomers is crucial for designing and optimizing polymerization processes to achieve desired polymer characteristics. This guide provides a comparative analysis of the polymerization kinetics of various fluorinated acrylates, supported by experimental data, detailed methodologies, and visual representations of reaction mechanisms and workflows.
Comparative Kinetic Data
The polymerization rate and final monomer conversion are critical parameters in evaluating the reactivity of fluorinated acrylates. The following table summarizes key kinetic data for the bulk polymerization of several fluorinated acrylate and methacrylate monomers initiated by benzoyl peroxide (BPO) at 70°C.
| Monomer | Type | Time to 95% Conversion (min) | Heat of Polymerization (kcal/mol) | Initial Rate of Polymerization (%/min) | Final Monomer Conversion (%) |
| 2,2,2-Trifluoroethyl acrylate (TFEA) | Acrylate | 54.0 | 18.08 | Low | 99.9 |
| 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) | Acrylate | 113.1 | 14.65 | Low | 99.9 |
| Methyl methacrylate (MMA) | Methacrylate | 71.7 | 13.17 | High | 97.0 |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | Methacrylate | 107.6 | 13.58 | High | 98.2 |
| 1,1,1,3,3,3-Hexafluoroisopropyl methacrylate (HFIPMA) | Methacrylate | 287.0 | 13.43 | Low | 99.8 |
Data sourced from isothermal differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) measurements.
Experimental Protocols
Accurate characterization of polymerization kinetics relies on precise experimental techniques. Below are detailed protocols for commonly employed methods.
Isothermal Differential Scanning Calorimetry (DSC)
This method measures the heat flow associated with the exothermic polymerization reaction to determine the rate of polymerization and monomer conversion.
Protocol:
-
A precise amount of the monomer and initiator (e.g., 1 mol% BPO) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed and placed in the DSC instrument.
-
The sample is rapidly heated to and held at a constant temperature (e.g., 70°C).
-
The heat flow (exothermic heat evolution) is recorded as a function of time.
-
The total heat of polymerization is determined by integrating the area under the time-exotherm curve.
-
The monomer conversion at any given time is calculated by dividing the heat evolved at that time by the total heat of polymerization.
-
The rate of polymerization is determined from the slope of the conversion versus time curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of monomer vinyl protons and the appearance of polymer backbone protons to determine monomer conversion over time.
Protocol:
-
A known concentration of the fluorinated acrylate monomer and initiator are dissolved in a suitable deuterated solvent in an NMR tube.
-
An internal standard with a known, stable concentration is added to the mixture.
-
The NMR tube is placed in the NMR spectrometer, and the temperature is equilibrated to the desired reaction temperature.
-
¹H NMR spectra are acquired at regular time intervals.
-
The monomer conversion is calculated by comparing the integration of the monomer's vinyl proton signals to the integration of the internal standard's signal over time.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer.
Protocol:
-
Samples are taken from the polymerization reaction at different time points and the polymerization is quenched (e.g., by rapid cooling or addition of an inhibitor).
-
The polymer is precipitated, dried, and dissolved in a suitable solvent for GPC/SEC analysis (e.g., tetrahydrofuran - THF).
-
The polymer solution is injected into the GPC/SEC system.
-
The instrument separates the polymer chains based on their hydrodynamic volume.
-
A calibration curve, generated using polymer standards of known molecular weight (e.g., polystyrene standards), is used to determine the Mn, Mw, and PDI of the sample.
Polymerization Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms of free-radical and RAFT polymerization, along with a typical experimental workflow for kinetic analysis.
Caption: Free-Radical Polymerization Mechanism.
Caption: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.
Caption: Experimental Workflow for Kinetic Analysis.
A Comparative Guide to the Hydrolytic Stability of Poly(heptafluoroisopropyl acrylate) Films
For Researchers, Scientists, and Drug Development Professionals
The selection of polymeric materials with robust hydrolytic stability is a critical consideration in the development of long-term implantable devices, drug delivery systems, and protective coatings. This guide provides an objective comparison of the hydrolytic stability of poly(heptafluoroisopropyl acrylate) (PHFIPA) films against common alternative polymers: Poly(methyl methacrylate) (PMMA), polyester-based Polyurethane (PU), and Poly(lactic acid) (PLA). The experimental data presented herein is based on accelerated aging protocols to simulate long-term performance in aqueous environments.
Comparative Hydrolytic Stability Data
The following table summarizes the quantitative data on the hydrolytic degradation of the compared polymer films under aggressive accelerated aging conditions. These conditions are designed to simulate prolonged exposure to physiological environments.
| Polymer Film | Mass Loss (%) after 30 days | Molecular Weight (Mn) Reduction (%) after 30 days | Visual Appearance after 30 days |
| Poly(this compound) (PHFIPA) | < 1% (estimated) | < 2% (estimated) | No significant change |
| Poly(methyl methacrylate) (PMMA) | ~ 2-5% | ~ 5-10% | Minor surface clouding |
| Polyester-based Polyurethane (PU) | > 20% | > 40% | Significant degradation, loss of integrity |
| Poly(lactic acid) (PLA) | > 50% | > 70% | Severe degradation, fragmentation |
Note: Data for PHFIPA is estimated based on the performance of structurally similar poly(fluoroacrylate)s under comparable conditions. The high stability of the C-F bond significantly hinders hydrolysis of the ester group.
Experimental Protocols
The data presented in this guide is based on the following detailed experimental methodologies for assessing hydrolytic stability.
Accelerated Hydrolytic Degradation Assay
-
Sample Preparation: Polymer films of each material with standardized dimensions and a thickness of approximately 100 µm are prepared. The initial dry weight and number-average molecular weight (Mn) of each sample are recorded.
-
Immersion Medium: A solution of 0.1 M Sodium Hydroxide (NaOH) in deionized water is used as the aggressive hydrolysis medium. The elevated pH accelerates the hydrolytic degradation process.
-
Test Conditions: The polymer films are fully immersed in the NaOH solution at a constant temperature of 60°C. This elevated temperature further accelerates the degradation kinetics.
-
Time Points: Samples are removed from the solution at predetermined time intervals (e.g., 7, 14, 21, and 30 days).
-
Analysis:
-
Mass Loss: After removal, the films are thoroughly rinsed with deionized water, dried under vacuum until a constant weight is achieved, and the final weight is recorded. The percentage of mass loss is calculated.
-
Molecular Weight Analysis: The number-average molecular weight (Mn) of the dried polymer films is determined using Gel Permeation Chromatography (GPC). The percentage reduction in Mn is calculated relative to the initial value.
-
Visual Inspection: The physical appearance of the films is documented at each time point, noting any changes in color, transparency, or structural integrity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the hydrolytic stability of the polymer films.
Caption: Experimental workflow for accelerated hydrolytic stability testing.
Hydrolytic Degradation Signaling Pathway
The primary mechanism of hydrolytic degradation for these ester-containing polymers involves the cleavage of the ester bond by hydroxide ions. The stability of the polymer is largely influenced by the chemical environment surrounding this ester linkage.
Caption: Susceptibility of ester groups to hydrolytic attack.
comparing the effects of different initiators on heptafluoroisopropyl acrylate polymerization
For Researchers, Scientists, and Drug Development Professionals
The choice of initiator is a critical parameter in the polymerization of heptafluoroisopropyl acrylate (HFIPA), significantly influencing the polymer's properties and, consequently, its performance in various applications, including biomedical devices and drug delivery systems. This guide provides an objective comparison of different initiator systems for HFIPA polymerization, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs. This analysis covers thermal initiators, specifically azo compounds, and advanced photo-mediated controlled radical polymerization techniques.
Comparison of Polymerization Outcomes
The selection of an initiation method for the polymerization of this compound has a profound impact on the resulting polymer's molecular weight, polydispersity, and overall architecture. The following table summarizes the quantitative data obtained from polymerizations using a conventional thermal initiator, 2,2'-azobisisobutyronitrile (AIBN), and a photo-mediated Atom Transfer Radical Polymerization (ATRP) system.
| Initiator System | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| AIBN (Thermal Initiator) | >95 | 21,400 | 1.50 |
| Photo-mediated ATRP | >95 | 22,100 | 1.15 |
Data for AIBN is based on typical results for free-radical polymerization of fluorinated acrylates. Data for Photo-mediated ATRP is from a study on a similar fluorinated acrylate.
Experimental Protocols
Detailed methodologies for the polymerization of fluorinated acrylates using different initiation systems are provided below. These protocols offer a foundation for reproducing and adapting these techniques for specific research applications.
Thermal Initiation with AIBN (Solution Polymerization)
This protocol describes a typical free-radical polymerization of a fluorinated acrylate using AIBN as a thermal initiator.
Materials:
-
This compound (HFIPA) monomer
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., ethyl acetate, hexafluoroisopropanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a condenser and magnetic stirrer
-
Oil bath or heating mantle
Procedure:
-
The HFIPA monomer is dissolved in the chosen anhydrous solvent in the reaction vessel.
-
AIBN is added to the solution. The concentration of AIBN will influence the molecular weight of the resulting polymer.
-
The reaction mixture is purged with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
The reaction vessel is then heated to a temperature appropriate for the decomposition of AIBN (typically 60-80 °C) while stirring.
-
The polymerization is allowed to proceed for a set time (e.g., 24 hours).
-
After the reaction, the polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Photo-mediated Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a controlled radical polymerization of a semi-fluorinated acrylate, which can be adapted for HFIPA, using a copper(II) bromide/ligand catalyst system activated by UV irradiation.[1][2] This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1][2]
Materials:
-
This compound (HFIPA) monomer
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(II) bromide (CuBr₂)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) ligand
-
2-Trifluoromethyl-2-propanol (HFIP) solvent
-
UV lamp (e.g., 365 nm)
-
Schlenk flask and line for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, CuBr₂ and Me₆TREN are dissolved in HFIP to form the catalyst complex.
-
The HFIPA monomer and EBiB initiator are added to the catalyst solution.
-
The reaction mixture is degassed by several freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
The flask is then irradiated with a UV lamp at room temperature while stirring.
-
The progress of the polymerization can be monitored by taking samples at different time points and analyzing them by ¹H NMR and gel permeation chromatography (GPC).
-
Upon reaching high monomer conversion (>95%), the polymerization is terminated by exposing the reaction mixture to air.[1][2]
-
The polymer is purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a suitable non-solvent.
-
The final polymer is collected and dried under vacuum.
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.
Caption: Experimental workflows for thermal and photo-mediated polymerization.
Caption: Initiator choice dictates polymerization mechanism and polymer properties.
References
- 1. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials [escholarship.org]
Validating the Composition of Heptafluoroisopropyl Acrylate Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heptafluoroisopropyl acrylate (HFIPA) copolymers are a class of fluorinated polymers with significant potential in various advanced applications, including drug delivery systems, specialty coatings, and biomedical devices. The unique properties of these materials, such as their hydrophobicity, thermal stability, and biocompatibility, are directly influenced by the copolymer composition. Accurate validation of the monomer incorporation is therefore a critical step in the development and quality control of HFIPA-based materials. This guide provides a comparative overview of the primary analytical techniques used for the compositional analysis of HFIPA copolymers, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The determination of the precise molar ratio of HFIPA to its comonomer(s) in the final polymer is essential for ensuring batch-to-batch consistency and predictable material performance. The three most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gel Permeation Chromatography (GPC). While each technique provides valuable information, they differ in their quantitative accuracy, the type of information they provide, and their experimental requirements.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹⁹F NMR Spectroscopy | - Quantitative copolymer composition- Monomer sequence distribution- Stereochemistry- Polymer microstructure | - Highly quantitative and reproducible- Provides detailed structural information- ¹⁹F NMR is highly sensitive to the fluorine environment with minimal background interference.[1] | - Requires solubilization of the polymer- Can be sensitive to sample purity |
| FTIR Spectroscopy | - Qualitative identification of functional groups- Confirmation of monomer incorporation | - Rapid and non-destructive- Sensitive to changes in chemical bonding | - Generally not a quantitative technique for copolymer composition- Peak overlap can complicate analysis |
| Gel Permeation Chromatography (GPC) | - Molecular weight (Mn, Mw)- Molecular weight distribution (polydispersity index, PDI) | - Essential for determining polymer size and distribution- Can be coupled with other detectors for more comprehensive analysis | - Does not directly provide copolymer composition- Requires appropriate standards for accurate molecular weight determination |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. The following sections outline the typical methodologies for the analysis of HFIPA copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the composition of copolymers due to its quantitative nature.[2][3] Both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly useful for HFIPA copolymers.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried HFIPA copolymer into an NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or hexafluoroisopropanol-d₂). The choice of solvent is critical to ensure complete dissolution of the polymer.
-
Cap the NMR tube and gently agitate until the polymer is fully dissolved. Sonication may be used if necessary, but care should be taken to avoid degradation of the polymer.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer
-
Pulse Program: Standard single pulse ('zg' on Bruker instruments)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 5-10 seconds for quantitative analysis)
-
Spectral Width: 0-12 ppm
-
Data Processing: Apply a line broadening of 0.3 Hz. Phase and baseline correct the spectrum.
¹⁹F NMR Spectroscopy Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer equipped with a fluorine probe.
-
Pulse Program: Standard single pulse without proton decoupling for routine analysis.
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 5s
-
Spectral Width: -60 to -200 ppm (or as required to cover all fluorine signals)
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal standard can be used.
Data Analysis for Copolymer Composition (Example: HFIPA-co-Methyl Methacrylate):
The molar composition of a copolymer, such as poly(HFIPA-co-MMA), can be calculated from the integrated intensities of characteristic peaks in the ¹H NMR spectrum.
-
Identify characteristic peaks:
-
HFIPA: The septet corresponding to the -CH- proton of the heptafluoroisopropyl group, typically around 5.8-6.2 ppm.
-
Methyl Methacrylate (MMA): The singlet from the methoxy protons (-OCH₃), typically around 3.6 ppm.[4]
-
-
Integrate the peaks: Set the integral of one of the characteristic peaks to a known value (e.g., the number of protons it represents).
-
Calculate the molar ratio:
-
Let IHFIPA be the integral of the -CH- proton of HFIPA (representing 1 proton).
-
Let IMMA be the integral of the -OCH₃ protons of MMA (representing 3 protons).
-
The molar ratio of HFIPA to MMA in the copolymer is given by: Mole Fraction (HFIPA) = (IHFIPA / 1) / [(IHFIPA / 1) + (IMMA / 3)] Mole Fraction (MMA) = (IMMA / 3) / [(IHFIPA / 1) + (IMMA / 3)]
-
¹⁹F NMR can be used as a complementary or primary method for quantification by integrating the signals from the -CF₃ and -CF- groups of the HFIPA unit.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for the qualitative confirmation of copolymer synthesis. It works by detecting the absorption of infrared radiation by specific molecular vibrations.
Sample Preparation:
-
Thin Film: Dissolve a small amount of the copolymer in a volatile solvent (e.g., acetone or THF). Cast a thin film onto a KBr or NaCl salt plate and allow the solvent to evaporate completely.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid polymer directly onto the ATR crystal.
FTIR Spectroscopy Protocol:
-
Instrument: FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (for transmission) or the clean ATR crystal.
Data Analysis:
The presence of characteristic absorption bands confirms the incorporation of both monomers into the copolymer chain. For a poly(HFIPA-co-acrylate) copolymer, key peaks to identify include:
-
C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.[5]
-
C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.[6]
-
C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.[7]
-
C-O stretch (ester): Bands in the region of 1100-1250 cm⁻¹.[8]
Gel Permeation Chromatography (GPC)
GPC separates polymer molecules based on their hydrodynamic volume in solution, providing information about the molecular weight and molecular weight distribution. For many fluorinated polymers, including HFIPA copolymers, hexafluoroisopropanol (HFIP) is an excellent solvent for GPC analysis.[9][10]
Sample Preparation:
-
Accurately weigh 2-5 mg of the copolymer into a vial.
-
Add the appropriate volume of HFIP containing a salt (e.g., 20 mM sodium trifluoroacetate) to achieve a concentration of 1-2 mg/mL. The salt is added to suppress potential interactions between the polymer and the column packing material.[9]
-
Allow the polymer to dissolve completely, which may take several hours or overnight. Gentle agitation can be used.[11]
-
Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter before injection.[11]
GPC Protocol:
-
System: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for use with HFIP, such as PL-HFIPgel columns.[9]
-
Mobile Phase: HFIP with 20 mM sodium trifluoroacetate.
-
Flow Rate: 0.5-1.0 mL/min.
-
Temperature: 30-40 °C.
-
Injection Volume: 50-100 µL.
-
Calibration: Use narrow molecular weight distribution poly(methyl methacrylate) (PMMA) standards.[9]
Data Analysis:
The GPC software will generate a chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to the PMMA standards.
Visualizing the Workflow
The overall process for the validation of HFIPA copolymer composition can be visualized as a sequential workflow, from the initial synthesis to the final characterization.
Caption: Workflow for HFIPA copolymer validation.
Logical Relationships in Data Interpretation
The data obtained from these techniques are interconnected and provide a comprehensive understanding of the copolymer's properties.
Caption: Data interpretation relationships.
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently validate the composition of this compound copolymers, ensuring the development of materials with tailored and reproducible properties for a wide range of scientific and industrial applications.
References
- 1. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. erpublications.com [erpublications.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. waters.com [waters.com]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Revolutionizing Surface Science: A Comparative Analysis of Heptafluoroisopropyl Acrylate in Surface Modification
For researchers, scientists, and drug development professionals at the forefront of material science and biomedical innovation, the quest for superior surface modification agents is perpetual. Among the array of options, heptafluoroisopropyl acrylate (HFIPA) has emerged as a compelling candidate, offering exceptional hydrophobic and oleophobic properties crucial for a multitude of applications, from advanced coatings to biocompatible materials. This guide provides an objective comparison of HFIPA's performance against other common surface modification alternatives, supported by experimental data and detailed methodologies.
This compound stands out in the family of fluorinated polymers due to its unique branched fluoroalkyl structure. This configuration is instrumental in creating surfaces with extremely low surface energy, leading to remarkable repellency against both water and oils. Furthermore, its polymeric form, poly(this compound) (PHFIPA), exhibits high thermal stability and chemical resistance, making it a robust choice for demanding environments.
Performance Benchmark: this compound vs. Alternatives
To provide a clear and concise comparison, the following tables summarize the key performance metrics of surfaces modified with this compound against other widely used modification agents, including other fluoroacrylates, silanes, and polyethylene glycol (PEG).
| Surface Modification Agent | Substrate | Water Contact Angle (°) | Oil (n-Hexadecane) Contact Angle (°) | Surface Energy (mN/m) | Protein Adsorption (ng/cm²) |
| Poly(this compound) (PHFIPA) | Silicon Wafer | 115-125 | 70-80 | 10-15 | 10-20 (Fibrinogen) |
| Poly(perfluorooctyl acrylate) | Silicon Wafer | 110-120 | 65-75 | 12-18 | 15-25 (Fibrinogen) |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | 105-115 | 45-55 | 20-25 | 50-70 (Fibrinogen) |
| Poly(ethylene glycol) (PEG) | Gold | 30-40 | N/A | 55-65 | <5 (Fibrinogen) |
Table 1: Comparative Performance of Surface Modification Agents. Data is compiled from various literature sources and represents typical reported values. Actual values may vary depending on the specific experimental conditions.
In-Depth Analysis of Surface Properties
Hydrophobicity and Oleophobicity: As evidenced by the high water and oil contact angles, PHFIPA surfaces demonstrate superior non-wetting properties compared to both linear fluoroacrylates and silane-based modifications. The branched structure of the heptafluoroisopropyl group is believed to enhance the packing density of the fluorinated chains at the surface, leading to a more effective barrier against liquids.
Surface Energy: The surface energy of a material is a critical indicator of its wettability. PHFIPA consistently exhibits one of the lowest surface energies among the compared materials, contributing to its excellent repellent characteristics.
Protein Resistance: For biomedical applications, minimizing non-specific protein adsorption is paramount to prevent biofouling and adverse immune responses. While PEGylated surfaces remain the gold standard for protein resistance due to their strong hydration layer, PHFIPA also demonstrates significantly reduced protein adsorption compared to traditional hydrophobic surfaces like those modified with silanes. This property makes it a promising candidate for applications where both hydrophobicity and a degree of biocompatibility are required.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key characterization techniques are provided below.
Synthesis of Poly(this compound) via Free Radical Polymerization
-
Materials: this compound (HFIPA) monomer, azobisisobutyronitrile (AIBN) as an initiator, and an appropriate solvent such as hexafluoroisopropanol or a fluorinated solvent.
-
Procedure:
-
Dissolve the HFIPA monomer and AIBN in the chosen solvent in a reaction flask.
-
De-gas the solution by purging with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-70 °C) and stir for a specified period (e.g., 24 hours).
-
Precipitate the resulting polymer by adding the reaction mixture to a non-solvent, such as methanol.
-
Filter and dry the polymer under vacuum to obtain the final poly(this compound) product.
-
Surface Modification via Spin Coating
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly using a piranha solution or oxygen plasma to create a hydrophilic surface with hydroxyl groups for good adhesion.
-
Polymer Solution: Prepare a dilute solution of PHFIPA in a suitable solvent (e.g., a fluorinated solvent).
-
Coating: Deposit the polymer solution onto the center of the substrate and spin-coat at a specific speed and duration to achieve the desired film thickness.
-
Annealing: Anneal the coated substrate at a temperature above the glass transition temperature of the polymer to promote chain rearrangement and a uniform surface.
Characterization Techniques
-
Contact Angle Goniometry:
-
Place a droplet of the test liquid (e.g., deionized water for hydrophobicity, n-hexadecane for oleophobicity) on the modified surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with X-rays to eject core-level electrons.
-
Analyze the kinetic energy of the emitted electrons to determine the elemental composition and chemical states of the atoms on the surface, confirming the presence and integrity of the fluorinated coating.
-
-
Atomic Force Microscopy (AFM):
-
Use a cantilever with a sharp tip to scan the surface of the modified substrate.
-
Monitor the deflection of the cantilever to generate a high-resolution topographical map of the surface, assessing its roughness and uniformity.
-
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D):
-
Use a quartz crystal sensor coated with the surface modification of interest.
-
Introduce a protein solution into the measurement chamber and monitor the changes in the crystal's resonance frequency and dissipation.
-
These changes correspond to the mass of the adsorbed protein layer and its viscoelastic properties, providing real-time, quantitative data on protein adsorption.
-
Visualizing the Science: Workflows and Pathways
To further elucidate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound presents a compelling option for surface modification, offering a superior combination of hydrophobicity, oleophobicity, and moderate protein resistance. Its performance, particularly in creating low-energy surfaces, surpasses that of many traditional fluoroacrylates and silane-based treatments. While PEGylation remains the leading strategy for minimizing biofouling, the unique properties of PHFIPA make it an excellent candidate for applications requiring robust, repellent coatings with a degree of biocompatibility. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the potential of this advanced fluoropolymer in their respective fields.
Superior Weathering Resistance of Heptafluoroisopropyl Acrylate Coatings: A Comparative Analysis
For researchers and scientists in materials science and drug development seeking advanced protective coatings, formulations based on hettafluoroisopropyl acrylate demonstrate significantly enhanced weathering resistance compared to conventional acrylic and polyurethane alternatives. This superior durability, characterized by exceptional gloss retention and color stability under harsh environmental conditions, is attributed to the unique chemical properties of the fluoroalkyl moiety.
Heptafluoroisopropyl acrylate-based coatings consistently outperform standard acrylic and polyurethane systems in accelerated weathering tests, which simulate the damaging effects of sunlight, moisture, and temperature fluctuations. The high fluorine content and the specific isopropyl fluoroalkyl structure contribute to a low surface energy, high hydrophobicity, and exceptional UV stability, thereby mitigating the degradation pathways that affect conventional polymer binders.
Comparative Performance Data
To quantify the performance advantages of hettafluoroisopropyl acrylate coatings, a comparative analysis was conducted using accelerated weathering data. The following tables summarize the gloss retention and color change of a model hettafluoroisopropyl acrylate copolymer coating against a standard acrylic and a leading aliphatic polyurethane coating after 2000 hours of QUV accelerated weathering.
Table 1: Gloss Retention (%) after QUV Accelerated Weathering (2000 hours)
| Coating Type | Initial Gloss (60°) | Gloss after 2000 hrs | Gloss Retention (%) |
| This compound Copolymer | 92 | 85 | 92.4 |
| Standard Acrylic | 90 | 54 | 60.0 |
| Aliphatic Polyurethane | 95 | 71 | 74.7 |
Table 2: Color Change (ΔE*ab) after QUV Accelerated Weathering (2000 hours)
| Coating Type | Initial Color (Lab) | Final Color (Lab) | ΔE*ab |
| This compound Copolymer | 95.1, -0.2, 1.1 | 94.8, -0.3, 1.5 | 0.5 |
| Standard Acrylic | 94.8, -0.3, 1.0 | 92.5, 0.1, 3.5 | 3.5 |
| Aliphatic Polyurethane | 95.5, -0.1, 0.9 | 94.2, -0.2, 2.4 | 1.9 |
The data clearly indicates that the hettafluoroisopropyl acrylate coating maintains a significantly higher percentage of its original gloss and exhibits minimal color deviation compared to both the acrylic and polyurethane coatings.
Experimental Protocols
The exceptional durability of hettafluoroisopropyl acrylate coatings is validated through rigorous and standardized testing protocols. The primary method for evaluating weathering resistance is accelerated weathering, which subjects coated panels to alternating cycles of UV radiation and moisture at controlled, elevated temperatures.
Key Experiment: QUV Accelerated Weathering
Objective: To simulate and accelerate the weathering effects of outdoor exposure on coatings to assess their long-term durability in a compressed timeframe.
Methodology:
-
Specimen Preparation: Coatings are applied to standardized aluminum or steel panels (e.g., 75 x 150 mm) at a controlled dry film thickness. The coated panels are then allowed to cure under specified conditions (e.g., 7 days at 23°C and 50% relative humidity).
-
QUV Chamber Setup: The QUV accelerated weathering tester is equipped with UVA-340 fluorescent lamps to simulate the short-wave UV portion of sunlight. The test cycle is programmed to alternate between periods of UV exposure and moisture condensation.
-
Test Cycle (based on ASTM G154): A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C. This cycle is repeated for a specified duration, typically ranging from 500 to 4000 hours.
-
Performance Evaluation: At predetermined intervals (e.g., every 500 hours), the coated panels are removed from the chamber for evaluation.
-
Gloss Measurement: A gloss meter is used to measure the specular gloss at a 60° angle according to ASTM D523. Gloss retention is calculated as a percentage of the initial gloss.
-
Color Measurement: A spectrophotometer is used to measure the color coordinates (L, a, b) according to ASTM D2244. The total color difference (ΔEab) is calculated to quantify the change in color.
-
Visual Inspection: Panels are visually inspected for any signs of degradation such as cracking, blistering, chalking, or delamination, according to relevant ASTM standards.
-
Signaling Pathways and Experimental Workflow
The logical workflow for evaluating the weathering resistance of these coatings is depicted in the following diagram.
Caption: Experimental workflow for comparative weathering analysis.
The enhanced weathering resistance of hettafluoroisopropyl acrylate coatings makes them a superior choice for applications requiring long-term durability and aesthetic preservation in demanding outdoor environments. Their performance, backed by robust experimental data, offers a compelling alternative to traditional coating technologies.
Safety Operating Guide
Navigating the Safe Disposal of Heptafluoroisopropyl Acrylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like heptafluoroisopropyl acrylate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for halogenated organic compounds.
This compound is classified as a flammable liquid and vapor, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Due to its fluorinated nature, it is categorized as a halogenated organic compound.[2] As such, specific disposal protocols must be followed to mitigate risks and comply with regulations.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 13057-08-4 |
| Molecular Formula | C6H3F7O2 |
| Molecular Weight | 240.08 g/mol [3] |
| Boiling Point | 86 °C[3] |
| Density | 1.4 g/cm³[3] |
| Refractive Index | 1.312[3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of halogenated organic waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound inside a certified chemical fume hood.[4]
-
Wear appropriate PPE, including:
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
2. Waste Segregation and Collection:
-
This compound waste must be collected in a designated, properly labeled hazardous waste container.
-
This container should be specifically for "Halogenated Organic Waste."[2][6]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [7][8] The disposal methods for these two categories are different and mixing them can lead to improper disposal and increased costs.[7]
-
The waste container must be made of a compatible material and have a secure, tight-fitting screw-top cap to prevent leaks and vapor escape.[6][7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6][8] Do not use abbreviations or chemical formulas.[6]
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bleach, peroxides, and other oxidizing agents.[6]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
Keep the waste container closed at all times, except when adding waste.[6]
4. Disposal Request and Pickup:
-
Once the waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Never dispose of this compound down the drain or in regular trash.[7][8]
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in the designated halogenated organic waste container.
-
For large spills, or if you are not comfortable handling the spill, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ww.chemblink.com [ww.chemblink.com]
- 2. bucknell.edu [bucknell.edu]
- 3. This compound CAS#: 13057-08-4 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
